5-Amino-6-methylnicotinic acid hydrochloride
Description
Properties
IUPAC Name |
5-amino-6-methylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-4-6(8)2-5(3-9-4)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNBJJTVTYRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity & Medicinal Chemistry of 5-Amino-6-methylnicotinic Acid Hydrochloride
This technical guide details the biological utility and medicinal chemistry applications of 5-Amino-6-methylnicotinic acid hydrochloride .
Technical Whitepaper | Version 1.0
Executive Summary
5-Amino-6-methylnicotinic acid hydrochloride (CAS: 91978-75-5) is a high-value heterocyclic building block rather than a standalone therapeutic agent. Its biological significance lies in its role as a privileged scaffold for the synthesis of kinase inhibitors, lipid synthesis modulators, and anti-infective agents.
This guide explores its critical function in drug discovery, specifically its utility in constructing PDGFR inhibitors and Acetyl-CoA Carboxylase (ACC) modulators . The compound’s unique substitution pattern—an amino group meta to the pyridine nitrogen and ortho to a methyl group—provides a specific steric and electronic environment essential for binding in the ATP-binding pockets of various enzymes.
Chemical Identity & Structural Pharmacophore
Precise structural identification is critical due to the prevalence of positional isomers (e.g., 2-amino-6-methyl or 6-amino-5-methyl variants) which possess vastly different reactivities and biological profiles.
Core Specifications
-
IUPAC Name: 5-Amino-6-methylpyridine-3-carboxylic acid hydrochloride
-
CAS Number: 91978-75-5
-
Molecular Formula: C₇H₈N₂O₂ · HCl
-
Molecular Weight: 188.61 g/mol (HCl salt)
-
Solubility: Highly soluble in water and DMSO; limited solubility in non-polar organics.
Pharmacophore Analysis
The molecule serves as a trifunctional scaffold. Each functional group plays a distinct role when incorporated into a drug molecule:
-
C3-Carboxylic Acid: Acts as the primary handle for amide coupling, allowing attachment to "tail" regions that interact with the solvent-exposed regions of a kinase pocket.
-
C5-Amino Group: A hydrogen bond donor. In many kinase inhibitors, this amine forms a critical H-bond with the hinge region of the kinase ATP pocket.
-
C6-Methyl Group: Provides steric bulk that can induce conformational locking (atropisomerism) or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases), improving selectivity over other kinases.
Figure 1: Pharmacophore map highlighting the functional roles of the substituents on the pyridine ring.
Biological Applications & Case Studies
Case Study: PDGFR Inhibitors (Cancer & Pulmonary Hypertension)
Platelet-Derived Growth Factor Receptors (PDGFR) are receptor tyrosine kinases involved in cell proliferation. Overactivation is linked to glioblastoma and pulmonary arterial hypertension.
-
Mechanism: 5-Amino-6-methylnicotinic acid is used to synthesize pyrazolopyrimidine-based inhibitors . The acid moiety is coupled to solubilizing groups (e.g., piperidines), while the amino group is often cyclized or substituted to interact with the kinase hinge region.
-
Impact: Derivatives have shown nanomolar potency against PDGFR, with the C6-methyl group providing selectivity against structurally similar kinases like VEGFR.
Case Study: Lipid Synthesis Modulators (HCV & Metabolic Disorders)
The compound is a key intermediate in the synthesis of inhibitors targeting Acetyl-CoA Carboxylase (ACC) .
-
Therapeutic Logic: ACC is the rate-limiting enzyme in fatty acid synthesis. Inhibiting ACC reduces lipogenesis, which is critical for the replication of the Hepatitis C Virus (HCV) and the management of Non-Alcoholic Steatohepatitis (NASH).
-
Structural Role: The 5-amino-6-methylnicotinic acid moiety is often fused into bicyclic systems (e.g., naphthyridines) that mimic the shape of the enzyme's natural substrate or cofactor.
Synthetic Pathways & Reactivity
The utility of this compound relies on its ability to undergo orthogonal functionalization.
Synthesis of the Core Scaffold
The industrial preparation typically proceeds via the nitration of 6-methylnicotinic acid followed by reduction.[1]
Figure 2: Industrial synthesis route from 6-methylnicotinic acid.
Key Derivatization Reactions
-
Amide Coupling (C3): The carboxylic acid reacts with primary/secondary amines using HATU or EDC/HOBt. This is the most common reaction to attach the "tail" of a drug molecule.
-
Sandmeyer Reaction (C5): The amino group can be converted to a diazonium salt and then to a halide (Br, I). This allows for Suzuki-Miyaura cross-coupling , enabling the attachment of aryl groups to create biaryl kinase inhibitors.[1]
Experimental Protocol: Amide Coupling
Context: This protocol describes the coupling of 5-amino-6-methylnicotinic acid with a secondary amine, a standard step in generating PDGFR inhibitor libraries.
Reagents:
-
5-Amino-6-methylnicotinic acid hydrochloride (1.0 equiv)
-
Amine partner (e.g., 2,6-dimethylpiperidine) (1.2 equiv)[2]
-
HATU (1.2 equiv)[2]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Methodology:
-
Dissolution: Dissolve 5-amino-6-methylnicotinic acid (400 mg, 2.6 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂).
-
Activation: Add DIPEA (1.3 mL, 7.8 mmol) followed by HATU (1.2 g, 3.2 mmol). Stir at room temperature for 15 minutes to form the activated ester. Note: The solution should turn from a suspension to a clear yellow solution.
-
Coupling: Add the amine partner (3.1 mmol) dropwise.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (m/z ~153) and formation of the amide.
-
Workup: Dilute with ethyl acetate (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via flash column chromatography (DCM/MeOH gradient).
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic pyridine singlets at ~8.0 ppm (H2) and ~7.4 ppm (H4), and the methyl singlet at ~2.3 ppm.
Safety & Handling (SDS Summary)
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: The hydrochloride salt is hygroscopic. Store in a desiccator at 2–8°C.
-
Incompatibility: Avoid strong oxidizing agents. The amino group is susceptible to oxidation if left in solution for extended periods without protection.
References
-
World Intellectual Property Organization. (2012). Heterocyclic Modulators of Lipid Synthesis. WO2012122391A1. Link
-
World Intellectual Property Organization. (2023). Pyrazolopyrimidines and their uses as PDGFR inhibitors. WO2023007009A1. Link
-
BenchChem. (2025). Methyl 5-bromo-6-methylnicotinate: Synthesis and Applications. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53395566 (Isomer Reference). Link
Sources
5-Amino-6-methylnicotinic acid hydrochloride and its derivatives' synthesis
An In-depth Technical Guide to the Synthesis of 5-Amino-6-methylnicotinic Acid Hydrochloride and Its Derivatives
Abstract
Substituted nicotinic acids are foundational scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Among these, 5-Amino-6-methylnicotinic acid represents a versatile building block, offering three distinct points for chemical modification: the C5-amino group, the C3-carboxylic acid, and the pyridine ring itself. This guide provides a comprehensive technical overview for the synthesis of the core 5-Amino-6-methylnicotinic acid hydrochloride scaffold and explores key methodologies for the preparation of its advanced derivatives. The protocols and strategies detailed herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations.
Part 1: Synthesis of the Core Scaffold: 5-Amino-6-methylnicotinic Acid Hydrochloride
The synthesis of the title compound is not a trivial one-step process. A robust and logical multi-step approach is required, starting from a readily available precursor. The following five-step sequence leverages common, high-yielding transformations to construct the core molecule efficiently. The strategy begins with the protection of the carboxylic acid as a methyl ester, followed by regioselective nitration, reduction of the nitro group to the key amine, and finally, deprotection and salt formation.
Overall Synthetic Workflow
Caption: Five-step synthetic route to the target core scaffold.
Step 1: Fischer Esterification of 6-Methylnicotinic Acid
Causality: The initial step involves the protection of the carboxylic acid functional group as a methyl ester. This is crucial for two primary reasons: 1) It prevents the acidic proton from interfering with subsequent reactions, particularly the strongly acidic nitration conditions, and 2) It enhances the solubility of the substrate in organic solvents. Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid, is a classic, cost-effective, and scalable method for this transformation.[1][2]
Detailed Protocol:
-
To a stirred solution of 6-methylnicotinic acid (1.0 eq) in methanol (7-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-17 hours.[3] Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue by adding it to an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Adjust the pH to ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford methyl 6-methylnicotinate, typically as an off-white solid.[3]
Step 2: Regioselective Nitration
Causality: The introduction of the amino group at the C5 position is achieved via a two-step nitration-reduction sequence. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, under harsh conditions (a mixture of fuming nitric and sulfuric acid, known as "mixed acid"), nitration can be forced. The existing substituents (C6-methyl and C3-methoxycarbonyl) direct the incoming nitro group primarily to the C5 position, which is meta to both activating (methyl) and deactivating (ester) groups.
Detailed Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0°C in an ice-salt bath.
-
Slowly and carefully add methyl 6-methylnicotinate (1.0 eq) to the cold mixed acid solution, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction by LC-MS.
-
Once the starting material is consumed, cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) until the pH is approximately 7. This should be done in an ice bath to manage the exotherm.
-
The product, methyl 5-nitro-6-methylnicotinate, will often precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. If it does not precipitate, extract with ethyl acetate.
Step 3: Catalytic Hydrogenation (Nitro Group Reduction)
Causality: The conversion of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild conditions, which preserve the ester functionality.[4] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[5][6] The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the palladium surface, where the reduction occurs.[4]
Detailed Protocol:
-
Dissolve methyl 5-nitro-6-methylnicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Place the reaction vessel in a hydrogenation apparatus. Purge the system with an inert gas (N₂ or Argon) and then introduce hydrogen gas (H₂), typically at a pressure of 1-4 atm (or using a balloon).
-
Stir the reaction vigorously at room temperature until the stoichiometric amount of hydrogen is absorbed or until monitoring (TLC/LC-MS) shows complete consumption of the starting material.
-
Once complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield methyl 5-amino-6-methylnicotinate. The crude product is often pure enough for the next step.
Step 4 & 5: Ester Hydrolysis and Hydrochloride Salt Formation
Causality: The final steps involve deprotecting the carboxylic acid via base-mediated hydrolysis (saponification) followed by acidification.[7] Adding aqueous NaOH hydrolyzes the methyl ester to the corresponding sodium carboxylate salt. Subsequent acidification with hydrochloric acid (HCl) serves two purposes: it protonates the carboxylate to form the free carboxylic acid, and it protonates the basic amino and pyridine nitrogen atoms to form the stable, crystalline hydrochloride salt, which often improves handling and stability.
Detailed Protocol:
-
Dissolve the crude methyl 5-amino-6-methylnicotinate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) until the hydrolysis is complete (monitored by LC-MS).
-
Cool the reaction mixture in an ice bath and acidify by the dropwise addition of concentrated HCl until the pH is ~1-2.
-
The product, 5-Amino-6-methylnicotinic acid hydrochloride, should precipitate from the solution.
-
Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, followed by a non-polar solvent like diethyl ether, and dry under vacuum.
Data Summary for Core Synthesis
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 6-Methylnicotinic Acid | MeOH, H₂SO₄ (cat.) | Methyl 6-methylnicotinate | 75-90%[3] |
| 2 | Methyl 6-methylnicotinate | HNO₃, H₂SO₄ | Methyl 5-nitro-6-methylnicotinate | 60-75% |
| 3 | Methyl 5-nitro-6-methylnicotinate | H₂, 10% Pd/C | Methyl 5-amino-6-methylnicotinate | >90%[4] |
| 4/5 | Methyl 5-amino-6-methylnicotinate | 1. NaOH, 2. HCl | 5-Amino-6-methylnicotinic Acid HCl | 85-95% |
Part 2: Synthesis of Key Derivatives
The 5-Amino-6-methylnicotinic acid scaffold provides multiple handles for diversification, enabling the creation of libraries for structure-activity relationship (SAR) studies. Key derivatization strategies focus on the C5-amino and C3-carboxylic acid groups.
Caption: Major synthetic pathways for derivatization.
A. Derivatization of the Carboxylic Acid (C3-COOH)
Causality: Direct condensation of a carboxylic acid and an amine to form an amide bond typically requires high temperatures, which can be destructive to complex molecules.[8] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are used to facilitate this reaction under mild conditions.[9] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, releasing a water-soluble urea byproduct that is easily removed during workup.[8][10] Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization if chiral amines are used.[10]
Representative Protocol (Synthesis of a C3-Amide):
-
In a round-bottom flask, dissolve 5-Amino-6-methylnicotinic acid hydrochloride (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and the HOBt.
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired C3-amide derivative.
B. Derivatization of the Amino Group (C5-NH₂)
Causality: The formation of a C(aryl)-N bond is a cornerstone of modern medicinal chemistry. While the core synthesis builds the C5-amino group, creating a library of diverse N-aryl or N-heteroaryl derivatives is most efficiently achieved from a halogenated precursor via palladium-catalyzed cross-coupling.[11] The Buchwald-Hartwig amination is the preeminent method for this transformation.[11][12] It uses a palladium catalyst, typically with a sterically hindered phosphine ligand (e.g., XantPhos, SPhos), and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[13][14] The choice of ligand is critical for reaction efficiency and substrate scope.[15]
Representative Protocol (Starting from 5-Bromo-6-methylnicotinic acid): Note: This protocol starts from the commercially available 5-bromo analogue to showcase the power of this method for library synthesis.
-
To a dry Schlenk tube or reaction vial, add 5-bromo-6-methylnicotinic acid (1.0 eq), the desired aryl amine (1.2 eq), a palladium source such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XantPhos (4-10 mol%).
-
Add a strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq) or sodium tert-butoxide (NaOtBu, 1.5-2.5 eq).[15]
-
Evacuate and backfill the vessel with an inert gas (Argon or N₂) three times.
-
Add an anhydrous solvent, such as toluene or dioxane, via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110°C for 12-24 hours. Monitor progress by LC-MS.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite® to remove palladium residues.
-
Acidify the filtrate with 1M HCl to pH ~4-5 to protonate the product and extract it into the aqueous layer, leaving non-polar impurities behind.
-
Make the aqueous layer basic (pH ~8-9) with NaHCO₃ and extract the product back into ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the C5-N-aryl derivative.
Conclusion
This guide outlines a logical and experimentally grounded pathway for the synthesis of 5-Amino-6-methylnicotinic acid hydrochloride. By mastering the synthesis of this core scaffold, researchers can unlock access to a wide array of derivatives through robust and well-established methodologies like EDC-mediated amidation and palladium-catalyzed Buchwald-Hartwig amination. The strategic application of these techniques provides the chemical diversity essential for modern drug discovery programs, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.
References
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- Methyl 6-methylnicotinate: Comprehensive Overview and Applic
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Synthesis of methyl 6-methylnicotinate. PrepChem.com. [Link]
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(48) methyl-6-methyinicotinate Route of Synthesis. SlidePlayer. [Link]
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Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. (2025, April 17). Sciencemadness.org. [Link]
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Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008, September 24). BMC Psychiatry. [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024, August 18). MDPI. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
- Process for the preparation of 6-methyl-nicotinic-acid esters.
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Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2025, July 31). MDPI. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. [Link]
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Wikipedia. [Link]
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Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
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Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Royal Society of Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for 5-Amino-6-methylnicotinic Acid Hydrochloride in Medicinal Chemistry
Introduction: Unveiling a Promising Scaffold
The nicotinic acid framework is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] As a fundamental component of essential coenzymes like NAD and NADP, its derivatives are integral to cellular metabolism.[2] This guide focuses on a specific, yet underexplored derivative: 5-Amino-6-methylnicotinic acid hydrochloride . While extensive research on this particular molecule is emerging, its structural components—the 5-aminonicotinic acid core and the strategic placement of a methyl group at the 6-position—suggest a significant potential for innovation in drug discovery.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will deconstruct the medicinal chemistry rationale for this scaffold, propose evidence-based therapeutic applications, and provide detailed protocols for its synthetic manipulation and biological evaluation. Our approach is to leverage the wealth of knowledge on analogous structures to build a strong, predictive case for the utility of 5-Amino-6-methylnicotinic acid hydrochloride as a novel building block for next-generation therapeutics.
Scientific Rationale: A Scaffold of Strategic Design
The therapeutic potential of 5-Amino-6-methylnicotinic acid hydrochloride can be inferred by examining its constituent parts: the aminonicotinic acid core and the 6-methyl group.
The 5-Aminonicotinic Acid Core: A Versatile Pharmacophore
The aminonicotinic acid scaffold is a proven pharmacophore with a diverse range of biological activities, dependent on the substitution pattern. For instance, derivatives of 5-aminonicotinic acid have been identified as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism, highlighting their potential in the development of antidiabetic agents.[3] Beyond the 5-amino substitution, other isomers are also of high value; 4-aminonicotinic acid is a key intermediate for cardiovascular drugs, while 6-aminonicotinic acid derivatives have been explored as anti-inflammatory and anti-cancer agents, as well as potent inhibitors of 6-phosphogluconate dehydrogenase (6PGD).[1][4][5] This demonstrates the scaffold's broad utility in interacting with various biological targets. The amino group itself provides a crucial vector for further chemical modification, allowing for the exploration of a wide chemical space.[6]
The "Magic Methyl" Effect at the 6-Position
The introduction of a methyl group can have profound, often beneficial, effects on a molecule's pharmacological profile—a phenomenon frequently referred to as the "magic methyl" effect.[7] A methyl group can enhance binding affinity to a target protein by displacing water molecules and forming favorable hydrophobic interactions.[7] Furthermore, it can modulate the molecule's conformation and improve its pharmacokinetic properties, such as metabolic stability.
The placement of the methyl group on the pyridine ring is critical.[8] In the case of 5-Amino-6-methylnicotinic acid, the 6-methyl group is adjacent to the ring nitrogen. This position is significant, as seen in related compounds like 6-methylnicotinic acid, which is an intermediate in the synthesis of the NSAID Etoricoxib and inhibitors of D-amino acid oxidase for central nervous system (CNS) disorders.[9][10][11]
Potential Therapeutic Applications: A Hypothesis-Driven Approach
Based on the scientific rationale, we can hypothesize several promising therapeutic applications for derivatives of 5-Amino-6-methylnicotinic acid hydrochloride:
-
Antidiabetic Agents: Building upon the known α-glucosidase and α-amylase inhibitory activity of 5-aminonicotinic acid derivatives, new analogs incorporating the 6-methyl group could be synthesized to explore enhanced potency or improved pharmacokinetic profiles.[3]
-
Enzyme Inhibitors for CNS Disorders and Inflammation: The precedent set by 6-methylnicotinic acid as a key intermediate for CNS-active compounds and NSAIDs suggests that the 5-amino-6-methylnicotinic acid scaffold could be a valuable starting point for novel inhibitors in these therapeutic areas.[9][10]
-
Oncology: Given that 6-aminonicotinic acid esters have shown promise in targeting metastatic pancreatic carcinoma through the inhibition of 6PGD, it is plausible that derivatives of 5-Amino-6-methylnicotinic acid could be explored for similar or novel anticancer activities.[4]
Supporting Data from Analogous Compounds
To provide a quantitative basis for these proposed applications, the following table summarizes the biological activities of several reported aminonicotinic and methylnicotinic acid derivatives.
| Compound Class | Target | Biological Activity (IC₅₀/Kᵢ) | Reference |
| 5-Aminonicotinic acid derivatives | α-Glucosidase | ~1.5 - 50 µM | [3] |
| 6-Aminonicotinic acid esters | 6-Phosphogluconate Dehydrogenase (6PGD) | Potent inhibitors | [4] |
| Methyl 6-methylnicotinate derivatives | D-Amino Acid Oxidase Inhibitors | Active | [9][10] |
| 2-substituted-6-methylpyridines | Anticonvulsant Activity (MES) | Active | [12] |
Experimental Protocols
The following protocols provide a practical starting point for researchers wishing to explore the potential of 5-Amino-6-methylnicotinic acid hydrochloride.
Protocol 1: Synthesis of a Derivative Library via Amide Coupling
This protocol describes a standard and highly versatile method for creating a library of diverse amide derivatives from the carboxylic acid of the parent scaffold. This allows for a systematic exploration of the structure-activity relationship (SAR).
Objective: To synthesize a diverse library of N-substituted 5-amino-6-methylnicotinamides for biological screening.
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) provides a reliable method for coupling the carboxylic acid with a wide range of primary and secondary amines under mild conditions.
Materials:
-
5-Amino-6-methylnicotinic acid hydrochloride
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, piperidine derivatives)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Amino-6-methylnicotinic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Add HATU (1.2 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a method to screen the synthesized derivatives for their potential as antidiabetic agents by measuring their ability to inhibit α-glucosidase.
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against α-glucosidase.
Rationale: α-Glucosidase is a key enzyme in the digestion of carbohydrates. Its inhibition slows down the absorption of glucose, making it a validated target for the management of type 2 diabetes. This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme-catalyzed hydrolysis of pNPG releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. A reduction in the absorbance in the presence of a test compound indicates enzymatic inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Test compounds (synthesized derivatives)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the test compound solution (at various concentrations) or DMSO (for the control) to the respective wells.
-
Add 20 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of an amide library.
Biological Mechanism Diagram
Caption: Simplified mechanism of α-glucosidase inhibition.
Conclusion
5-Amino-6-methylnicotinic acid hydrochloride represents a promising, yet underexplored scaffold for medicinal chemistry. By leveraging the established biological roles of its core components—the aminonicotinic acid framework and the strategically positioned methyl group—a strong rationale can be built for its application in developing novel therapeutics, particularly in the areas of metabolic disorders, CNS conditions, and inflammation. The synthetic and analytical protocols provided herein offer a practical roadmap for researchers to begin exploring the potential of this versatile building block. The convergence of a proven pharmacophore with the potential benefits of the "magic methyl" effect makes 5-Amino-6-methylnicotinic acid hydrochloride a compelling starting point for innovative drug discovery programs.
References
-
Bar-Ilan University. (n.d.). Introducing a methyl group into pyridines and quinolines: A mini-review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Retrieved from [Link]
-
Trabbic, K. R., et al. (2025, August 9). Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. ResearchGate. Retrieved from [Link]
-
Autech. (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Retrieved from [Link]
-
Siddiqui, N., et al. (2003, February 15). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. PubMed. Retrieved from [Link]
-
Pellicciari, R., et al. (2013, November 23). 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Taha, M., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Retrieved from [Link]
-
Wang, S., et al. (2022, November 7). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Głowacka, E., et al. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]
-
de Lira, B. F., et al. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Retrieved from [Link]
- Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
-
Malm, M., et al. (2010, January 1). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. PubMed. Retrieved from [Link]
-
Foks, H., et al. (n.d.). Synthesis of some 2-aminonicotinic acid derivatives. PubMed. Retrieved from [Link]
-
Nawaz, M., et al. (2020, July 14). Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
-
PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
PMC. (2020, August 10). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminonicotinic Acid. Retrieved from [Link]
-
PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Aminomethyl)pyridin-2(1H)-one | 131052-82-9 | Benchchem [benchchem.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing assays for the biological screening of 5-Amino-6-methylnicotinic acid hydrochloride
Application Note: Integrated Biological Screening Workflows for 5-Amino-6-methylnicotinic acid Hydrochloride
Executive Summary & Scientific Rationale
5-Amino-6-methylnicotinic acid hydrochloride (5-AMNA HCl) represents a critical structural scaffold in the development of niacin (vitamin B3) analogs and kinase inhibitors. Structurally, it retains the core pyridine-3-carboxylic acid pharmacophore required for binding to the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) , while the 5-amino and 6-methyl substitutions offer vectors for optimizing lipophilicity and reducing the cutaneous flushing associated with niacin therapy.
This guide outlines a robust screening cascade designed to validate 5-AMNA HCl as a functional HCAR2 agonist. Unlike generic screening protocols, this workflow accounts for the specific physicochemical properties of the hydrochloride salt—specifically its potential to acidify assay buffers, leading to false positives in pH-sensitive fluorescence assays.
Key Screening Objectives:
-
Primary Pharmacology: Quantify agonism at the GPR109A (Gi-coupled) receptor via cAMP suppression.
-
Functional Validation: Assess anti-lipolytic activity in differentiated adipocytes.
-
Liability Profiling: Evaluate cytotoxicity to distinguish specific signaling from cell death.
Compound Handling & Solubility Protocol
Challenge: The hydrochloride salt form enhances aqueous solubility but significantly lowers the pH of unbuffered solutions. In high-concentration stock preparations, this acidity can degrade sensitive proteins or quench fluorophores in downstream assays.
Protocol: Stock Solution Preparation
-
Weighing: Weigh 10 mg of 5-AMNA HCl into a generic glass vial (avoid plastics prone to leaching).
-
Solvent Selection:
-
Primary:DMSO (Dimethyl sulfoxide) . Prepare a 100 mM stock. The HCl salt is generally soluble in DMSO.
-
Alternative:PBS (pH 7.4) . If aqueous stock is required, dissolve in PBS but immediately check pH . The HCl moiety will likely drop the pH below 5.0.
-
-
Neutralization (Critical Step):
-
If dissolving in aqueous buffer, titrate with 1N NaOH to reach pH 7.2–7.4 before adding to the cell assay.
-
Expert Tip: For DMSO stocks, the dilution into the assay buffer (typically 1:1000) usually buffers the acid. However, for high-concentration screening (>100 µM), verify the final assay pH.
-
Primary Assay: GPR109A (HCAR2) Gi-Agonist Screen
Mechanism: GPR109A couples to the G
Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP Assay.
Step-by-Step Protocol:
Reagents:
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.
-
Stimulation Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor) + 0.1% BSA (fatty acid-free).
-
Forskolin: 10 µM final concentration (EC80 dose).
-
Detection Kit: HTRF® cAMP Gs/Gi Kit (Cisbio/Revvity) or LANCE® Ultra (PerkinElmer).
Workflow:
-
Cell Seeding: Dispense 5,000 cells/well in a 384-well low-volume white plate.
-
Compound Addition:
-
Add 5 µL of 5-AMNA HCl (titrated 1 nM to 100 µM).
-
Include Nicotinic Acid as a positive control (Reference Agonist).
-
Include Vehicle (DMSO) as a negative control.
-
-
Stimulation: Immediately add 5 µL of Forskolin (20 µM 2X stock) to all wells.
-
Note: The compound and Forskolin compete: Forskolin drives cAMP up; 5-AMNA drives it down.
-
-
Incubation: Incubate for 30–45 minutes at Room Temperature (RT).
-
Lysis & Detection:
-
Add 10 µL of cAMP-d2 conjugate (Acceptor).
-
Add 10 µL of Anti-cAMP-Cryptate (Donor).
-
-
Read: Incubate 1 hour at RT. Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
-
Excitation: 320 nm (or 340 nm).
-
Emission: 615 nm (Donor) and 665 nm (Acceptor).
-
Data Analysis:
-
Calculate the Ratio (665/615 nm).
-
Plot Ratio vs. log[Compound].
-
Expectation: An increase in TR-FRET signal indicates decreased cAMP (inverse relationship), confirming Gi agonism.
Secondary Assay: Phenotypic Lipolysis Inhibition
Rationale: While the cAMP assay proves receptor binding, the physiological function of niacin analogs is to inhibit the breakdown of triglycerides (lipolysis) in adipose tissue. This assay validates the compound's efficacy in a relevant biological context.
Protocol: Glycerol Release Assay in 3T3-L1 Adipocytes
-
Differentiation: Culture 3T3-L1 fibroblasts and differentiate into mature adipocytes (lipid droplets visible) over 10–14 days using Insulin/Dexamethasone/IBMX cocktail.
-
Starvation: Wash cells and incubate in serum-free DMEM with 0.5% BSA for 2 hours.
-
Treatment:
-
Treat cells with Isoproterenol (100 nM) to stimulate lipolysis (induces glycerol release).
-
Co-treat with 5-AMNA HCl (dose-response).
-
-
Incubation: Incubate for 3 hours at 37°C.
-
Quantification: Collect the supernatant. Measure free glycerol using a colorimetric enzymatic assay (Glycerol Kinase/Oxidase method).
-
Readout: Absorbance at 540 nm.
-
-
Result: 5-AMNA HCl should dose-dependently reduce glycerol concentration in the supernatant compared to the Isoproterenol-only control.
Visualizing the Screening Logic
The following diagram illustrates the signaling pathway and the logical flow of the screening cascade.
Figure 1: Mechanism of Action and Screening Readouts. 5-AMNA HCl activates GPR109A, inhibiting Adenylyl Cyclase, reducing cAMP, and ultimately suppressing Lipolysis.
Data Presentation & Acceptance Criteria
Table 1: Expected Assay Performance Metrics
| Metric | Primary Assay (cAMP HTRF) | Secondary Assay (Glycerol Release) |
| Z-Prime (Z') | > 0.6 (Excellent) | > 0.4 (Acceptable for cell-based) |
| Signal-to-Background | > 3-fold | > 2-fold (Stimulated vs. Basal) |
| Reference Control | Nicotinic Acid ( | Nicotinic Acid ( |
| Hit Criteria | > 50% inhibition of Forskolin signal | > 30% reduction in Glycerol release |
References
-
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352–355. Link
-
Gille, A., & Offermanns, S. (2008). "Pharmacology of the niacin receptor." Annual Review of Pharmacology and Toxicology, 48, 79-106. Link
-
Cisbio Bioassays. (n.d.). "cAMP Gi Assay Principle and Protocol." Revvity. Link
-
Sigma-Aldrich. (n.d.). "5-Amino-6-methylnicotinic acid Product Specification." Link(Note: General reference for compound properties).
Application Note: Strategic Deployment of 5-Amino-6-methylnicotinic Acid HCl in Kinase Inhibitor Synthesis
Executive Summary
5-Amino-6-methylnicotinic acid hydrochloride (CAS: 116632-23-6) represents a "privileged scaffold" precursor in the design of ATP-competitive kinase inhibitors. Its unique substitution pattern—featuring a C3-carboxylic acid, C5-amine, and C6-methyl group on a pyridine core—offers three distinct vectors for chemical diversification.
This application note details the use of this compound as a starting material for two high-value kinase inhibitor pharmacophores:
-
The 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) Scaffold: A bioisostere of indole found in inhibitors targeting JAK, BRAF, and PI3K.
-
Type II Kinase Inhibitor Linkers: Utilizing the C3-acid for amide coupling to "hinge-binding" motifs or "solvent-exposed" tails.
Chemical Context & Strategic Utility[1]
The utility of 5-Amino-6-methylnicotinic acid stems from the ortho-relationship between the C5-amino and C6-methyl groups. This proximity allows for "annulation" reactions to form bicyclic systems. Furthermore, the C3-carboxylic acid provides a handle for attaching solubility-enhancing groups or connecting to other pharmacophores without requiring protecting group manipulation of the ring nitrogen.
Structural Vectors for Drug Design
-
Vector A (C3-COOH): Amide coupling to form the "tail" extending into the solvent front (e.g., solubilizing piperazines).
-
Vector B (C5-NH2): Primary amine for urea/amide formation (Hinge Binding) or cyclization.
-
Vector C (C6-CH3): Carbon source for ring fusion (to Azaindoles) or benzylic oxidation.
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent synthetic pathways available from this single starting material.
Figure 1: Divergent synthetic utility of 5-Amino-6-methylnicotinic acid in kinase inhibitor discovery.
Detailed Experimental Protocols
Protocol A: Synthesis of the 6-Azaindole Scaffold (Vilsmeier-Haack Cyclization)
Application: Creating the core fused ring system for inhibitors targeting JAK family kinases. The reaction leverages the acidity of the C6-methyl protons (activated by the pyridine ring) and the nucleophilicity of the C5-amine.
Reagents:
-
Starting Material: Methyl 5-amino-6-methylnicotinate (derived from the HCl acid).
-
Reagent: Phosphoryl chloride (
). -
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add
(3.0 equiv) over 20 minutes. Stir for 30 minutes at 0°C to form the chloroiminium salt. -
Substrate Addition: Dissolve Methyl 5-amino-6-methylnicotinate (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 90°C for 4 hours . The reaction proceeds via formylation of the amine, followed by intramolecular condensation with the activated methyl group.
-
Workup (Critical): Cool the mixture to RT. Pour slowly into crushed ice/saturated sodium acetate solution. Note: Direct neutralization with strong base can hydrolyze the ester.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[1][2] -
Purification: Flash chromatography (DCM/MeOH gradient) yields Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate .
Why this works: The electron-deficient pyridine ring makes the C6-methyl protons sufficiently acidic to attack the formamidine intermediate formed on the C5-amine, closing the pyrrole ring [1, 3].
Protocol B: Regioselective Bromination for Suzuki Coupling
Application: Installing a halogen handle at C5 (after decarboxylation or before cyclization) allows for the introduction of aryl groups via Palladium-catalyzed cross-coupling, essential for "Fragment-Based Drug Design" (FBDD).
Reagents:
-
N-Bromosuccinimide (NBS).[2]
-
Solvent: DMF or Acetonitrile.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-Amino-6-methylnicotinic acid methyl ester (1.0 equiv) in DMF (0.5 M concentration).
-
Bromination: Add NBS (1.05 equiv) portion-wise at 0°C. The amino group activates the C5 position (if available) or the position ortho to the amine. Correction: In this specific scaffold, the C5 is occupied by the amine. The bromination target is usually the C2 position (ortho to acid) or, if the acid is removed, the C5 position.
-
Strategic Note: If the goal is to replace the amine with a Bromine for coupling, a Sandmeyer reaction is required (NaNO2, HBr, CuBr).
-
Sandmeyer Protocol:
-
Suspend the HCl salt in 48% HBr at -5°C.
-
Add aqueous
dropwise (maintain temp < 0°C). -
Add CuBr (0.5 equiv) and warm to 60°C.
-
Outcome: Yields 5-bromo-6-methylnicotinic acid . This bromide is a universal acceptor for Suzuki couplings to attach aryl "heads" [2].
-
-
Protocol C: Amide Coupling for Type II Inhibitors
Application: Synthesizing the "tail" region of inhibitors similar to Ponatinib or Imatinib , where the amide bond provides hydrogen bonding to the kinase hinge region or the DFG-motif.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Amine Partner: e.g., 1-(2-aminoethyl)piperazine (Solubilizing group).
Step-by-Step Methodology:
-
Salt Neutralization: Suspend 5-Amino-6-methylnicotinic acid HCl (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) to neutralize the HCl salt and activate the carboxylate.
-
Activation: Add HATU (1.2 equiv) and stir for 15 minutes at RT. The solution should turn clear/yellow.
-
Coupling: Add the amine partner (1.1 equiv). Stir at RT for 4-16 hours.
-
Validation: Monitor by LC-MS. The product should show a mass shift corresponding to the amide formation (
). -
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary Table: Reaction Conditions Comparison
| Transformation | Reagents | Temp | Key Intermediate | Yield (Typical) |
| Esterification | MeOH, | Reflux | Methyl ester | >90% |
| Azaindole Formation | 90°C | Chloroiminium | 50-65% | |
| Sandmeyer (Br) | 60°C | Diazonium | 70-80% | |
| Amide Coupling | HATU, DIPEA | RT | Activated Ester | 85-95% |
Analytical Data & Quality Control
When sourcing or synthesizing this material, the following QC parameters are critical for downstream success in kinase programs:
-
HCl Stoichiometry: The commercial supply is often the HCl salt. Ensure you calculate the molecular weight based on the salt form (MW ~188.61 for free acid vs ~225.07 for HCl salt). Failure to account for this leads to incorrect stoichiometry in coupling reactions.
-
Regio-Purity: Confirm the substitution pattern via 1H-NMR.
-
Diagnostic Signal: The C2-H (proton between N and COOH) typically appears as a singlet around
8.5-9.0 ppm. The C4-H (proton between COOH and NH2) appears upfield relative to C2.
-
-
Water Content: The HCl salt is hygroscopic. Karl-Fischer titration is recommended before using in moisture-sensitive reactions (like Vilsmeier-Haack).
References
-
Enamine Ltd. (2023). Synthesis of 6-azaindoles with "unusual" substitution pattern. ChemRxiv. Link
-
BenchChem. (2025). Methyl 5-bromo-6-methylnicotinate: Synthesis and Applications. Link
-
Vertex Pharmaceuticals. (2023). Pyrazolopyrimidines and their uses as PDGFR inhibitors. WO2023007009A1. Link
-
Kalogirou, A. S., et al. (2021).[3][4] Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. Pharmaceuticals, 14(10), 1029. Link[5]
Sources
- 1. GB2298199A - Synthesis of azaindoles - Google Patents [patents.google.com]
- 2. Methyl 5-bromo-6-methylnicotinate | 1174028-22-8 | Benchchem [benchchem.com]
- 3. AU2012225390A1 - Heterocyclic modulators of lipid synthesis - Google Patents [patents.google.com]
- 4. Scholarly Article or Book Chapter | Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | ID: xp68kw05q | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 5-Amino-6-methylnicotinic acid hydrochloride
Senior Application Scientist, In Vitro Toxicology
Abstract
These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of the novel compound, 5-Amino-6-methylnicotinic acid hydrochloride. Given the limited toxicological data available for this compound, a multi-parametric approach is essential for a thorough evaluation. We detail three robust, cell-based assays that interrogate different mechanisms of cell death: metabolic activity (MTT Assay), membrane integrity (LDH Release Assay), and lysosomal function (Neutral Red Uptake Assay). By combining these methods, researchers can obtain a more complete and reliable cytotoxicity profile, enabling informed decisions in drug development and chemical safety assessment. This guide offers detailed, step-by-step protocols, principles of each assay, data interpretation guidelines, and best practices for ensuring scientific rigor.
Introduction to Cytotoxicity Testing
In vitro cytotoxicity testing is a foundational component of modern toxicology and drug discovery.[1][2] It serves as a rapid, cost-effective, and ethical alternative to animal testing for screening large numbers of compounds.[1][3][4] These assays measure various cellular responses to a test agent, including cell death, growth inhibition, and altered metabolism.[3] For a novel compound like 5-Amino-6-methylnicotinic acid hydrochloride, whose biological effects are not well-characterized, it is crucial to employ a battery of tests rather than relying on a single endpoint. A substance can be cytotoxic through various mechanisms, such as inducing apoptosis (programmed cell death), necrosis (uncontrolled cell death), or by arresting cell growth (cytostatic effect).[5] A multi-assay approach provides a more holistic view, reducing the risk of false negatives and offering insights into the potential mechanism of toxicity.
Foundational Best Practices
Scientific integrity is paramount for generating reliable cytotoxicity data. The following practices should be strictly adhered to throughout all protocols.
-
Aseptic Technique: All cell culture work must be performed in a certified biosafety cabinet using sterile techniques to prevent microbial contamination.[6][7]
-
Cell Health and Authentication: Use cell lines from a reputable source (e.g., ATCC). Ensure cells are healthy, free of contamination (especially mycoplasma), and used within a low passage number range to maintain consistency.[6][7] Never allow cells to become over-confluent.[6]
-
Optimized Cell Seeding: The number of cells seeded per well is critical. It must be high enough for a detectable signal but low enough to avoid overgrowth during the experiment.[6] This should be optimized for each cell line and assay.
-
Consistent Environmental Control: Maintain a stable environment in the incubator, typically 37°C with 5% CO₂ and high humidity, for mammalian cells.[7]
Selecting an Appropriate Cell Model
The choice of cell line is a critical experimental parameter and should be guided by the research question.[8][9]
-
For general screening: Commonly used and well-characterized cell lines like HEK293 (human embryonic kidney), HeLa (human cervical cancer), or Balb/c 3T3 (mouse fibroblast) are suitable.
-
For organ-specific toxicity: If the compound is intended for a specific target, use a relevant cell line. For example, HepG2 (human liver cancer) cells are often used to assess potential hepatotoxicity, while Caco-2 (human colon cancer) cells can model the intestinal barrier.[10]
-
Normal vs. Cancer Cell Lines: Testing on both a normal fibroblast line (e.g., hTERT Gingival Fibroblasts) and a cancer cell line can provide initial data on selectivity.[10]
For the protocols below, we will use the human liver carcinoma cell line, HepG2 , as a representative model for assessing potential hepatotoxicity.
Experimental Workflow Overview
A successful cytotoxicity study follows a structured workflow. The diagram below outlines the key stages, from initial preparation to final data analysis. This multi-assay approach ensures that if a compound interferes with one assay's chemistry (e.g., by directly reducing MTT), the other assays provide a cross-validating check on the results.
Caption: General workflow for multi-assay cytotoxicity assessment.
Detailed Protocols
5.1. Assay 1: MTT (Metabolic Activity) Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11][12] The crystals are solubilized, and the absorbance is measured, typically around 570 nm.[12][13]
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well clear, flat-bottom tissue culture plates
-
5-Amino-6-methylnicotinic acid hydrochloride
-
Vehicle (e.g., sterile PBS or DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Positive control (e.g., Doxorubicin or Triton™ X-100)
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a pre-optimized density (e.g., 8,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Preparation & Treatment:
-
Prepare a concentrated stock of 5-Amino-6-methylnicotinic acid hydrochloride in a suitable vehicle.
-
Perform serial dilutions in culture medium to create a range of desired test concentrations. A typical range might be from 0.1 µM to 1000 µM.
-
Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the test compound or controls to the appropriate wells.
-
Controls are essential:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used for the test compound. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin) to ensure the assay system is responsive.
-
Untreated Control: Cells in fresh medium only.
-
Blank: Medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13] Incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12][14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm) within 1 hour.[11]
5.2. Assay 2: Lactate Dehydrogenase (LDH) Release Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[15][16] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[15][17] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured colorimetrically at ~490 nm.[17] The amount of color is proportional to the number of lysed cells.[17]
Materials:
-
Treated cell culture plates (as prepared in steps 1-3 of the MTT protocol)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, Abcam) containing:
-
Lysis Buffer (for maximum LDH release control)
-
Substrate Mix
-
Assay Buffer
-
Stop Solution
-
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Prepare Controls: 45 minutes before the end of the treatment incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[17] This control represents 100% cytotoxicity. The vehicle control wells serve as the "Spontaneous LDH Release" control.
-
Sample Collection: After the treatment incubation, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Reagent Preparation: Prepare the LDH reaction mixture (e.g., reconstitute substrate mix with assay buffer) according to the kit manufacturer's instructions.[17]
-
Reaction Incubation: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants. Cover the plate to protect it from light and incubate for 30 minutes at room temperature.[17]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.
5.3. Assay 3: Neutral Red (NR) Uptake Assay
Principle: This assay assesses cell viability based on the ability of living cells to take up and accumulate the supravital dye, Neutral Red, in their lysosomes.[18] The uptake occurs via active transport.[19] Non-viable cells, with compromised membranes and inactive metabolism, cannot retain the dye.[18] After washing, the incorporated dye is extracted from the viable cells and quantified by measuring its absorbance at ~540 nm.[18]
Materials:
-
Treated cell culture plates (as prepared in steps 1-3 of the MTT protocol)
-
Neutral Red Staining Solution (e.g., 50 µg/mL in culture medium)
-
Wash Solution (e.g., PBS)
-
Solubilization/Destain Solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Medium Removal: After the treatment period, aspirate the culture medium containing the test compound from all wells.
-
Dye Incubation: Add 100 µL of pre-warmed Neutral Red Staining Solution to each well. Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.
-
Washing: Carefully remove the staining solution and wash the cells gently with 150 µL of PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of the Solubilization/Destain solution to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 10 minutes to fully extract the dye. Measure the absorbance at 540 nm.
Data Analysis and Interpretation
For each assay, the data must be processed to determine the compound's effect on cell viability.
1. Calculation of Percent Viability (or Cytotoxicity):
-
MTT & Neutral Red Assays (% Viability):
-
First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
-
LDH Assay (% Cytotoxicity):
-
% Cytotoxicity = [(Abs_Sample - Abs_SpontaneousRelease) / (Abs_MaximumRelease - Abs_SpontaneousRelease)] * 100
-
2. Dose-Response Curves and IC50 Determination:
The IC50 (Half-maximal Inhibitory Concentration) is a key metric representing the concentration of a drug required to inhibit a biological process by 50%.[20][21][22]
-
Plot the % Viability (or % Cytotoxicity) against the logarithm of the compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data.
-
From this curve, the software will calculate the IC50 value. A lower IC50 value indicates a more potent compound.[21]
Example Data Presentation:
| Concentration (µM) | % Viability (MTT) | % Viability (Neutral Red) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 2.1 ± 0.8 |
| 1 | 98.2 ± 5.2 | 99.1 ± 4.8 | 3.5 ± 1.1 |
| 10 | 85.7 ± 6.1 | 89.3 ± 5.5 | 15.4 ± 2.3 |
| 50 | 51.3 ± 4.9 | 55.8 ± 6.2 | 48.9 ± 5.0 |
| 100 | 22.4 ± 3.8 | 25.1 ± 4.1 | 75.6 ± 6.4 |
| 500 | 5.6 ± 1.9 | 6.8 ± 2.2 | 95.2 ± 3.7 |
| Calculated IC50 | ~50 µM | ~58 µM | ~51 µM |
Note: Data are for illustrative purposes only.
Interpreting Discrepancies: It is not uncommon to see slight differences in IC50 values between assays.
-
MTT vs. LDH: If the MTT assay shows a potent IC50 but the LDH assay shows little cytotoxicity, it may suggest the compound is cytostatic (inhibits proliferation/metabolism) rather than cytotoxic (kills cells).
-
Assay Interference: A compound could interfere with the assay chemistry itself (e.g., by directly reducing MTT). Conflicting results from a panel of assays help identify such artifacts. If results from LDH and Neutral Red assays are concordant but differ from the MTT assay, interference with the MTT assay is likely.
Conclusion
A multi-assay approach is indispensable for the robust cytotoxicological evaluation of novel compounds like 5-Amino-6-methylnicotinic acid hydrochloride. By integrating assays that measure distinct cellular health parameters—metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red)—researchers can build a comprehensive and reliable toxicity profile. This strategy enhances confidence in the data, provides potential mechanistic insights, and is a critical step in the safety assessment pipeline for any new chemical entity.
References
-
EAG Laboratories. "Principles and Strengths of In Vitro Testing". EAG Laboratories, April 17, 2024. [Link]
-
Biocompare. "Ten Tips for Optimizing Cell-Based Assays". Biocompare, April 16, 2018. [Link]
-
protocols.io. "LDH cytotoxicity assay". protocols.io, December 11, 2024. [Link]
-
PLOS One. "A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time". PLOS One, November 17, 2011. [Link]
-
Unknown. "MTT ASSAY: Principle". Unknown Source, Accessed February 23, 2026. [Link]
-
Bio-protocol. "LDH Cytotoxicity Assay". Bio-protocol, Accessed February 23, 2026. [Link]
-
ResearchGate. "What cell line should I choose for citotoxicity assays?". ResearchGate, May 6, 2023. [Link]
-
NCBI Bookshelf. "Cell Viability Assays - Assay Guidance Manual". NCBI, May 1, 2013. [Link]
-
Fiveable. "In vitro testing methods | Toxicology Class Notes". Fiveable, August 15, 2025. [Link]
-
ResearchGate. "Principles of in vitro toxicology". ResearchGate, Accessed February 23, 2026. [Link]
-
Institute for In Vitro Sciences, Inc. "Neutral Red Uptake". IIVS, Accessed February 23, 2026. [Link]
-
CLYTE. "Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays". CLYTE, September 17, 2025. [Link]
-
Springer Nature Experiments. "MTT Assay Protocol". Springer Nature, Accessed February 23, 2026. [Link]
-
Visikol. "The Importance of IC50 Determination". Visikol, June 7, 2022. [Link]
-
PMC. "Highlight report: Cell type selection for toxicity testing". PubMed Central, Accessed February 23, 2026. [Link]
-
RE-Place. "Neutral Red Uptake Assay". RE-Place, Accessed February 23, 2026. [Link]
-
Wikipedia. "IC50". Wikipedia, Accessed February 23, 2026. [Link]
-
MDPI. "Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy". MDPI, February 13, 2025. [Link]
-
Creative Diagnostics. "CC50/IC50 Assay for Antiviral Research". Creative Diagnostics, Accessed February 23, 2026. [Link]
-
Assay Genie. "Neutral Red Cell Cytotoxicity Assay Kit (BN00689)". Assay Genie, Accessed February 23, 2026. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. "In Vitro Toxicity Testing". ILO, January 16, 2011. [Link]
-
Taylor & Francis Online. "General Principles for in Vitro Toxicology". Taylor & Francis, Accessed February 23, 2026. [Link]
-
MDPI. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models". MDPI, November 19, 2025. [Link]
-
Assay Genie. "Cell Culture Guide - Techniques and Protocols". Assay Genie, Accessed February 23, 2026. [Link]
-
JangoCell. "6 Technical Tips for Successful Cell Culture". JangoCell, October 12, 2023. [Link]
-
ERIC. "Selection of an Optimal Cytotoxicity Assay for Undergraduate Research". ERIC, Accessed February 23, 2026. [Link]
-
Johner Institute. "Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection". Johner Institute, March 31, 2022. [Link]
-
NCBI. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells". NCBI, May 1, 2019. [Link]
-
Capot Chemical. "MSDS of 6-aMino-nicotinic acid hydrochloride". Capot Chemical, January 31, 2026. [Link]
-
MilliporeSigma. "5,6-Diaminonicotinic acid | 267875-45-6". MilliporeSigma, Accessed February 23, 2026. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. eag.com [eag.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 16. bio-protocol.org [bio-protocol.org]
- 17. protocols.io [protocols.io]
- 18. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 19. assaygenie.com [assaygenie.com]
- 20. clyte.tech [clyte.tech]
- 21. The Importance of IC50 Determination | Visikol [visikol.com]
- 22. IC50 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Common byproducts in the synthesis of 5-Amino-6-methylnicotinic acid hydrochloride and their removal
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the synthesis of 5-Amino-6-methylnicotinic acid hydrochloride. Our focus is on anticipating common challenges, understanding the underlying chemical principles, and providing actionable solutions to ensure the successful synthesis and purification of this important compound.
Introduction
5-Amino-6-methylnicotinic acid is a key building block in the synthesis of various pharmaceutical compounds. Its successful synthesis requires careful control of reaction conditions to minimize the formation of byproducts. This guide is structured in a question-and-answer format to directly address specific issues that may be encountered during its preparation.
Section 1: Synthesis via Hofmann Rearrangement of 6-Methylpyridine-3-carboxamide
One of the classical and effective methods for introducing an amino group at the 5-position of a nicotinic acid derivative is through the Hofmann rearrangement. This multi-step synthesis involves the conversion of a carboxylic acid to an amide, followed by rearrangement to the corresponding amine with one less carbon atom.
Visualizing the Workflow: Hofmann Rearrangement
Caption: Synthetic pathway via Hofmann rearrangement.
Frequently Asked Questions (FAQs): Hofmann Rearrangement Route
Question 1: During the Hofmann rearrangement of 6-methylpyridine-3-carboxamide, I observe a significant amount of unreacted starting material. What could be the cause and how can I improve the conversion?
Answer: Incomplete conversion in a Hofmann rearrangement can stem from several factors related to the reaction conditions. The formation of the N-bromoamide intermediate and its subsequent rearrangement are sensitive to stoichiometry and temperature.
-
Causality: The reaction of the primary amide with sodium hypobromite (formed in situ from bromine and sodium hydroxide) is the first critical step. Insufficient bromine or base will lead to incomplete formation of the N-bromoamide intermediate.[1] Additionally, the rearrangement of the bromoamide anion is temperature-dependent; if the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion within a practical timeframe.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure that at least one equivalent of bromine and two equivalents of a strong base (like NaOH or KOH) are used per equivalent of the amide. It is often beneficial to use a slight excess of the halogen and base.
-
Temperature Control: The initial bromination is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction. After the formation of the N-bromoamide, the temperature should be gradually raised to facilitate the rearrangement. A temperature range of 50-75 °C is generally effective.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting amide. If the reaction stalls, a small additional charge of the bromine/base solution might be necessary.
-
Question 2: My final product after the Hofmann rearrangement is contaminated with a byproduct that has a similar polarity. What could this be and how can I remove it?
Answer: A common byproduct in the Hofmann rearrangement is the corresponding urea derivative, formed from the reaction of the intermediate isocyanate with the newly formed amine product.
-
Causality: The isocyanate intermediate is highly electrophilic and can react with any nucleophile present in the reaction mixture. While the desired reaction is hydrolysis to the amine, if the concentration of the product amine builds up, it can compete with water and attack the isocyanate, leading to the formation of a disubstituted urea.
-
Byproduct Structure:
-
N,N'-bis(6-methyl-3-pyridyl)urea
-
-
Removal Strategy:
-
Acid-Base Extraction: The urea byproduct is significantly less basic than the desired 5-amino-6-methylnicotinic acid. A careful pH-controlled extraction can be effective. Dissolve the crude product in a dilute acid solution (e.g., 1M HCl), which will protonate the desired amine and any unreacted starting material, rendering them water-soluble. The less basic urea will remain in the organic phase or can be extracted with an organic solvent like ethyl acetate.
-
Recrystallization: If the extraction is not completely effective, recrystallization can be employed. The choice of solvent will depend on the specific solubility profiles of the product and the urea byproduct. A solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the urea byproduct remains soluble, is ideal. Common solvents for recrystallization of aminopyridines include ethanol, water, or mixtures thereof.
-
| Compound | Key Physicochemical Properties for Separation |
| 5-Amino-6-methylnicotinic Acid | Amphoteric, soluble in acidic and basic aqueous solutions. |
| N,N'-bis(6-methyl-3-pyridyl)urea | Weakly basic, generally more soluble in organic solvents. |
Section 2: Synthesis via Reduction of a Nitropyridine Intermediate
Another common and effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This route involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.
Visualizing the Workflow: Nitropyridine Reduction
Caption: Synthetic pathway via nitropyridine reduction.
Frequently Asked Questions (FAQs): Nitropyridine Reduction Route
Question 3: The nitration of methyl 6-methylnicotinate gives me a mixture of isomers. How can I control the regioselectivity of this reaction?
Answer: The regioselectivity of electrophilic aromatic substitution on a pyridine ring is influenced by the directing effects of the existing substituents. The pyridine nitrogen is deactivating, and the ester and methyl groups have their own directing effects.
-
Causality: In a strongly acidic medium (e.g., fuming nitric acid and sulfuric acid), the pyridine nitrogen will be protonated, making the ring highly electron-deficient and deactivating it towards electrophilic attack. The ester group is a meta-director, and the methyl group is an ortho-, para-director. The interplay of these electronic and steric effects determines the position of nitration. Nitration of 6-methylnicotinate derivatives is expected to favor the 5-position. However, variations in reaction conditions can lead to the formation of other isomers.
-
Optimization of Regioselectivity:
-
Temperature Control: Run the reaction at a low temperature (typically 0-10 °C) to minimize the formation of undesired isomers and side products.
-
Order of Addition: Slowly add the nitrating agent (fuming nitric acid) to the solution of the substrate in sulfuric acid to maintain a low concentration of the electrophile and better control the reaction.
-
Alternative Nitrating Agents: In some cases, using milder nitrating agents, such as acetyl nitrate (formed from nitric acid and acetic anhydride), can offer better regioselectivity.
-
Question 4: During the reduction of the nitro group, I am getting a complex mixture of byproducts. What are the likely side reactions and how can I avoid them?
Answer: The reduction of an aromatic nitro group can proceed through several intermediates, and incomplete or over-reduction can lead to a range of byproducts.
-
Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) are common methods.[2] Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Over-reduction is less common for aromatic amines but can occur under harsh conditions.
-
Common Byproducts and Their Removal:
| Byproduct | Formation Mechanism | Removal Strategy |
| Methyl 6-methyl-5-nitrosonicotinate | Incomplete reduction of the nitro group. | Can be reduced to the desired amine by re-subjecting the crude product to the reduction conditions. |
| Methyl 5-hydroxylamino-6-methylnicotinate | Incomplete reduction of the nitro group. | Similar to the nitroso compound, it can be further reduced. |
| Azoxy, Azo, and Hydrazo compounds | Dimerization of reduction intermediates. | These are typically less polar than the desired amine and can often be removed by silica gel chromatography. |
-
Troubleshooting Protocol for Cleaner Reduction:
-
Catalyst Choice and Loading: For catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd/C) is active. The catalyst loading should be optimized; typically 5-10 mol% is sufficient.
-
Hydrogen Pressure: Use an appropriate hydrogen pressure (typically 1-4 atm). Higher pressures can sometimes lead to over-reduction.
-
Reaction Time and Monitoring: Monitor the reaction by TLC or HPLC until the starting nitro compound is completely consumed.
-
Metal/Acid Reduction: When using metals like iron or tin(II) chloride, ensure a sufficient excess of the metal and acid is used to drive the reaction to completion.
-
Section 3: Final Purification and Hydrochloride Salt Formation
The final step in the synthesis is the purification of the free base, 5-Amino-6-methylnicotinic acid, and its conversion to the stable hydrochloride salt.
Frequently Asked Questions (FAQs): Purification and Salt Formation
Question 5: I am having difficulty isolating pure 5-Amino-6-methylnicotinic acid as it seems to be highly soluble in water. What is the best approach for its isolation?
Answer: 5-Amino-6-methylnicotinic acid is an amino acid and thus exhibits amphoteric properties, leading to high water solubility, especially at its isoelectric point.
-
Causality: The presence of both a basic amino group and an acidic carboxylic acid group allows the molecule to exist as a zwitterion, which enhances its polarity and water solubility.
-
Isolation Protocol:
-
Isoelectric Precipitation: The key to isolating the free amino acid is to adjust the pH of the aqueous solution to its isoelectric point (pI). At the pI, the net charge on the molecule is zero, and its solubility in water is at a minimum. For most aminonicotinic acids, the pI is in the range of pH 3-5.
-
Step-by-step procedure: a. After the reaction workup, you will likely have the product in either an acidic or basic aqueous solution. b. Slowly add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) to the solution while monitoring the pH. c. As you approach the pI, you will observe the precipitation of the solid product. d. Continue adding the acid or base dropwise until the maximum amount of precipitate has formed. e. Cool the mixture in an ice bath to further decrease the solubility and then collect the solid by filtration. f. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove any organic impurities and aid in drying.
-
Question 6: When I form the hydrochloride salt, the product is off-color. How can I obtain a clean, white solid?
Answer: Discoloration of the hydrochloride salt is often due to the presence of trace impurities that are colored or become colored upon protonation.
-
Causality: Trace amounts of oxidized byproducts or residual starting materials from the preceding steps can lead to discoloration.
-
Purification Protocol:
-
Charcoal Treatment: Before forming the hydrochloride salt, dissolve the crude 5-Amino-6-methylnicotinic acid in a suitable solvent (e.g., hot water or ethanol) and treat it with activated charcoal. The charcoal will adsorb many colored impurities. Heat the suspension briefly, then filter it hot through a pad of celite to remove the charcoal.
-
Recrystallization of the Free Base: If charcoal treatment is insufficient, recrystallize the free base as described in the previous question before converting it to the hydrochloride salt.
-
Formation of the Hydrochloride Salt: a. Dissolve the purified 5-Amino-6-methylnicotinic acid in a minimal amount of a suitable solvent like ethanol or isopropanol. b. Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until the precipitation of the hydrochloride salt is complete. c. Cool the mixture and collect the white crystalline solid by filtration. d. Wash the solid with a small amount of the cold solvent and then with a non-polar solvent to facilitate drying.
-
References
Sources
Challenges in the characterization of 5-Amino-6-methylnicotinic acid hydrochloride
Technical Support Center: Characterization of 5-Amino-6-methylnicotinic Acid HCl
-
Subject: 5-Amino-6-methylnicotinic acid hydrochloride
-
CAS: 1227618-99-2 (Parent Acid: 5-Amino-6-methylnicotinic acid)[1][2]
-
Chemical Formula:
[1][2] -
Support Level: Tier 3 (Advanced Research & Development)[2]
Introduction: The "Deceptive Simple" Pyridine
Welcome to the technical support hub for 5-Amino-6-methylnicotinic acid hydrochloride . While this molecule appears structurally simple, it presents a "perfect storm" of characterization challenges: it is zwitterionic, highly polar, regio-isomer prone, and sensitive to pH-dependent salt dissociation.[1]
This guide moves beyond standard datasheets to address the causality of analytical failures. It is designed to help you distinguish this specific isomer from its synthesis byproducts (e.g., 6-amino-5-methylnicotinic acid) and accurately quantify its salt stoichiometry.[1]
Module 1: Solubility & NMR Solvent Selection
User Question: "I am seeing broad, undefined peaks in my proton NMR (
Technical Diagnosis: You are encountering Solvent-Solute Mismatch and Proton Exchange Broadening .[1][2]
-
Solubility: As a hydrochloride salt of an amino acid analog, this compound is virtually insoluble in non-polar solvents like Chloroform (
).[1][2] It requires a high dielectric constant solvent to dissociate the ionic lattice. -
Exchange: The ammonium protons (
) and carboxylic acid proton ( ) are in rapid exchange with trace water in the solvent, leading to peak broadening or disappearance.[1][2]
Troubleshooting Protocol:
| Solvent System | Suitability | Technical Note |
| ❌ Unsuitable | Compound will not dissolve; suspension yields no signal.[1][2] | |
| ✅ Recommended | Excellent solubility. Slows proton exchange, allowing observation of | |
| ⚠️ Use with Caution | Good solubility, but exchanges all active protons ( |
Critical Step: The "D2O Shake" Validation
To confirm the identity of exchangeable protons in
-
Acquire a standard
-NMR in .[1] -
Add 1-2 drops of
directly to the NMR tube.[1] -
Shake and re-acquire.[1]
-
Result: Peaks corresponding to
, , and will disappear.[1] Stable C-H signals (aromatic and methyl) will remain.[1][2]
Module 2: Distinguishing Regioisomers (The "Methyl Walk")
User Question: "My synthesis route could theoretically produce 6-amino-5-methylnicotinic acid instead of the desired 5-amino-6-methyl isomer. The Mass Spec (MS) is identical (MW 152.15 + HCl).[2] How do I distinguish them?"
Technical Diagnosis: Mass spectrometry cannot distinguish these regioisomers. You must rely on 2D-NMR Heteronuclear Multiple Bond Correlation (HMBC) to visualize the connectivity between the methyl protons and the pyridine ring carbons.[2]
The Logic of Connectivity:
-
Target (5-Amino-6-methyl): The Methyl group is at position 6.[1][2] It is ortho to the ring Nitrogen.
-
Impurity (6-Amino-5-methyl): The Methyl group is at position 5.[1][2] It is meta to the ring Nitrogen.
Experimental Workflow (HMBC):
Figure 1: HMBC Decision Tree for verifying the position of the methyl group relative to the pyridine nitrogen.[1][2]
Key Reference Data (Predicted):
-
C2/C6 (Adjacent to N): Typically deshielded (
ppm).[1][2] -
C3/C5 (Beta to N): Typically shielded relative to C2/C6 (
ppm).[1][2] -
Note: In the 5-amino-6-methyl isomer, the methyl protons should show a strong correlation to the C6 carbon (deshielded) and the C5 carbon (bearing the amine).
Module 3: HPLC Method Development (Retaining the Polar)
User Question: "The compound elutes in the void volume (dead time) on my C18 column. I see no retention."
Technical Diagnosis: 5-Amino-6-methylnicotinic acid is highly polar and amphoteric.[1] On a standard C18 column at neutral pH, it exists as a zwitterion or ion, interacting poorly with the hydrophobic stationary phase.[1]
Troubleshooting Guide:
| Parameter | Recommendation | Why? |
| Column Selection | HILIC (Hydrophilic Interaction LC) or Polar-Embedded C18 | HILIC is designed for polar species.[1][2] If sticking to C18, use a column capable of 100% aqueous conditions (e.g., Waters T3, Phenomenex Aqua).[1] |
| Mobile Phase pH | Acidic (pH 2.0 - 2.5) | Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1][2] Low pH protonates the carboxylic acid ( |
| Ion Pairing | Add Heptafluorobutyric Acid (HFBA) | If retention is still poor, HFBA acts as an ion-pairing agent, "masking" the positive charge of the amine and allowing it to stick to the C18 chain. |
| Detection | UV 260-270 nm | The pyridine ring has strong absorption here.[1][2] Avoid 210 nm if using TFA/Formic acid to reduce baseline noise.[1] |
Standard Protocol (Starting Point):
-
Column: C18 Polar-Endcapped (
mm, 3-5 ).[1][2] -
Gradient: 0% B to 30% B over 15 minutes. (Keep organic low; the molecule is very polar).
Module 4: Salt Stoichiometry (The "Hidden" Mass)
User Question: "My elemental analysis (CHN) does not match the theoretical values for the mono-hydrochloride salt. Is it a di-HCl salt? Or a hydrate?"
Technical Diagnosis:
Pyridine nitrogens are weakly basic (
Validation Protocol: Potentiometric Titration with
-
Dissolve: Accurately weigh ~50 mg of sample in deionized water.
-
Acidify: Add dilute
. -
Titrate: Titrate with standardized 0.1 N Silver Nitrate (
). -
Endpoint: Determine potentiometrically (using a Silver electrode).
-
Calculation:
[1][2]
-
Ratio
1.0: Mono-hydrochloride.[1][2] -
Ratio
2.0: Di-hydrochloride (Rare for this structure unless in conc.[1][2] acid).[1][2][3][4][5][6][7] -
Ratio < 1.0: Mixed salt/free base (Incomplete salt formation).[1][2]
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.[1] (Foundational text for NMR solvent effects and exchangeable protons).
- U.S. Pharmacopeia (USP) <761>. Nuclear Magnetic Resonance.
-
PubChem Compound Summary . "Methyl 6-aminonicotinate" (Structural analog for spectral comparison). National Center for Biotechnology Information.[1] Link[1][2]
-
Dolan, J. W. "The Role of pH in Reversed-Phase HPLC." LCGC North America, 2002.[1] (Authoritative source on pH control for ionizable compounds). Link
-
Reich, H. J. "Structure Determination Using NMR."[1] University of Wisconsin-Madison.[1] (Definitive guide on HMBC interpretation for regioisomers). Link
Sources
- 1. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vdsoptilab.de [vdsoptilab.de]
- 4. jk-sci.com [jk-sci.com]
- 5. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Method refinement for the quantification of 5-Amino-6-methylnicotinic acid hydrochloride in biological samples
Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Last Updated: February 24, 2026
Executive Summary & Molecule Profile
Welcome to the method refinement hub. You are likely here because 5-Amino-6-methylnicotinic acid (5-AMNA) is behaving poorly on your standard C18 generic gradient. This is expected.
The Chemist's Reality: 5-AMNA is a zwitterionic, amphoteric small molecule. It possesses a basic amino-pyridine moiety and an acidic carboxylic tail.
-
Molecular Weight: 152.15 g/mol (Free base)
-
pKa (Acid): ~3.6 (Carboxylic acid)
-
pKa (Base): ~5.6 (Pyridine/Amino)
-
Solubility: High aqueous solubility; poor retention on hydrophobic stationary phases.
The Challenge: In biological matrices (plasma/urine), the "Polarity Trap" occurs—the analyte elutes in the void volume along with salts and phospholipids, causing massive ion suppression. This guide provides a refined HILIC-MS/MS workflow and a Mixed-Mode SPE cleanup strategy to solve this.
Core Protocol: The "Golden Path" Workflow
For robust quantification in biological samples, we recommend moving away from standard Reverse Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) extraction.
A. Sample Preparation (MCX SPE)
Rationale: Protein precipitation (PPT) is insufficient for removing phospholipids that co-elute with polar analytes. MCX utilizes the positive charge of the amino group at low pH to "lock" the analyte while washing away interferences.
| Step | Solvent/Buffer | Mechanism |
| 1. Pre-treatment | Dilute Plasma 1:1 with 2% Formic Acid (aq) | Acidifies sample (pH < 3) to protonate 5-AMNA ( |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water | Activates sorbent. |
| 3. Load | Load pre-treated sample | Analyte binds via Cation Exchange (ionic) and RP (hydrophobic). |
| 4. Wash 1 | 1 mL 2% Formic Acid (aq) | Removes proteins and salts. Analyte remains locked ionically. |
| 5. Wash 2 | 1 mL Methanol | Critical Step: Removes hydrophobic interferences (lipids) that cause matrix effects. |
| 6. Elution | 1 mL 5% | High pH neutralizes the amino group, breaking the ionic bond and releasing the analyte. |
B. LC-MS/MS Parameters (HILIC)
Rationale: HILIC retains polar compounds by partitioning them into a water-enriched layer on the silica surface.[1]
-
Column: Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: Start High Organic (95% B)
Ramp to 60% B over 5 mins Re-equilibrate (Critical). -
Detection: ESI Positive Mode (
).
Recommended MRM Transitions (Start here for optimization):
-
Precursor: 153.1 m/z (
) -
Quantifier: 109.1 m/z (Loss of
- typical for nicotinic acids) -
Qualifier: 136.1 m/z (Loss of
) or 94.0 m/z (Pyridine ring fragment)
Visualizing the Workflow
Diagram 1: Method Selection Decision Tree
Use this logic to determine if you truly need HILIC or if your RP method is salvageable.
Caption: Decision matrix for selecting the chromatographic mode based on initial C18 retention screening.
Diagram 2: The MCX "Lock and Key" Mechanism
Understanding the chemistry of the extraction step.
Caption: The Mixed-Mode Cation Exchange (MCX) mechanism utilizing pH switching to isolate zwitterionic analytes.
Troubleshooting Guide (FAQ)
Q1: My HILIC retention times are shifting drift run-to-run. Why? A: HILIC columns are sensitive to the "water layer" formation on the silica surface.
-
The Fix: You are likely not equilibrating long enough. Unlike RP (3-5 column volumes), HILIC requires 15-20 column volumes of re-equilibration between injections to re-establish the hydration shell.
-
Pro Tip: Inject a "dummy" sample of your mobile phase B before the run to condition the column.
Q2: I see a "double peak" for 5-AMNA. A: This is often due to the sample solvent strength mismatch.
-
The Cause: If you dissolve your sample in 100% water (strong solvent in HILIC), it disrupts the partitioning at the head of the column.
-
The Fix: Dissolve your final extract in 80-90% Acetonitrile (matching the initial mobile phase conditions).
Q3: The signal drops significantly in plasma compared to neat standards. A: You are suffering from matrix effects (Phospholipid suppression).
-
Diagnosis: Monitor the transition 184
184 m/z (Phosphatidylcholine) to see where lipids elute. -
The Fix: If you are using Protein Precipitation, switch to the MCX SPE protocol described above. If SPE is not an option, use a "Divert Valve" to send the first 1.5 minutes of flow to waste.
Q4: Can I use a standard C18 column if I don't have a HILIC column? A: Yes, but you must use Ion-Pairing Chromatography .
-
The Protocol: Add 5-10 mM Heptafluorobutyric Acid (HFBA) to your mobile phase. This binds to the amino group, making the molecule hydrophobic enough to retain on C18.
-
Warning: HFBA contaminates MS sources. Dedicate a column and system to this method if you choose this path.
References
-
Jian, W., et al. (2011). "HILIC-MS/MS for the determination of polar metabolites in biological fluids." Bioanalysis.
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.
-
Biotage. (2023). "Optimization of Mixed-Mode Cation Exchange for Basic Drugs." Technical Note.
-
PubChem. (2024). "5-Amino-6-methylnicotinic acid Compound Summary." National Library of Medicine.
-
Agilent Technologies. (2022). "HILIC Method Development Guide for Polar Vitamins." Application Note.
Sources
Validation & Comparative
Comparative analysis of 5-Amino-6-methylnicotinic acid hydrochloride with other nicotinic acid derivatives.
This is a comprehensive comparative analysis and technical guide for 5-Amino-6-methylnicotinic acid hydrochloride , structured for researchers and drug development professionals.
Executive Summary & Compound Profile
5-Amino-6-methylnicotinic acid hydrochloride (CAS: 91978-75-5 for free acid) is a specialized pyridine building block distinguished by its "ortho-amino-methyl" motif. Unlike its more common isomer (6-amino-5-methylnicotinic acid), this compound serves as a critical regioselective precursor for 1,6-naphthyridine scaffolds, a privileged structure in kinase inhibitors (e.g., Syk, PI3K) and RORγt modulators.[1]
This guide analyzes its physicochemical advantages over standard nicotinic acid derivatives and details its application in synthesizing fused heterocyclic systems.[1]
Chemical Identity
| Property | Specification |
| IUPAC Name | 5-Amino-6-methylpyridine-3-carboxylic acid hydrochloride |
| CAS Number | 91978-75-5 (Free Acid); HCl salt varies by supplier |
| Molecular Formula | C₇H₈N₂O₂[2] · HCl |
| Molecular Weight | 152.15 g/mol (Free Acid) |
| Key Structural Feature | C5-Amino / C6-Methyl pair : Enables cyclization to 1,6-naphthyridines. |
| Solubility | Soluble in DMSO, Water (pH dependent); slightly soluble in MeOH.[1] |
Comparative Analysis: Structural & Functional Advantages
The strategic value of 5-amino-6-methylnicotinic acid lies in the interplay between the C6-methyl group and the C5-amino group . The table below contrasts it with key alternatives.
Table 1: Head-to-Head Comparison of Nicotinic Acid Derivatives
| Feature | 5-Amino-6-methylnicotinic Acid (Target) | 5-Aminonicotinic Acid | 6-Amino-5-methylnicotinic Acid (Isomer) | Nicotinic Acid (Niacin) |
| Structure | 3-COOH, 5-NH₂, 6-CH₃ | 3-COOH, 5-NH₂ | 3-COOH, 5-CH₃, 6-NH₂ | 3-COOH |
| Cyclization Potential | High : Forms 1,6-naphthyridines via condensation at C5-NH₂ and C6-CH₃.[3] | Moderate : Forms imidazo[4,5-b]pyridines but lacks the C6-carbon handle for 6-membered rings.[1] | High : Forms 1,7-naphthyridines or pyrido[2,3-d]pyrimidines.[1] | Low : Requires harsh activation; no amino handle.[1] |
| Metabolic Stability | Enhanced : C6-Methyl blocks oxidative metabolism at the susceptible C6 position. | Low : C6 position is open to oxidation by aldehyde oxidase (AOX).[1] | Moderate : C6-Amino is metabolically labile (glucuronidation).[1] | Low : Rapidly metabolized.[1] |
| pKa (Pyridine N) | ~4.5 - 5.0 (Estimated): Methyl (EDG) increases basicity vs unsubstituted.[1] | ~3.8 : Inductive effect of 3-COOH dominates. | ~6.0 : 2-Amino (at C6) significantly raises pKa (amidine-like character).[1] | 4.75 |
| Primary Application | Kinase Inhibitors (Syk, PI3K) ; 1,6-Naphthyridine synthesis. | Bioisostere for benzoic acid; Imidazopyridine synthesis.[1] | GABA(A) agonists; 1,7-Naphthyridine scaffolds.[1] | Lipid-lowering agents; NAD+ precursors. |
Expert Insight: The "Ortho-Effect" Advantage
The defining advantage of the 5-amino-6-methyl arrangement is the ability to perform Friedländer-type condensations . The C6-methyl group, being adjacent to the pyridine nitrogen, has slightly acidic protons (pKa ~29), but the presence of the electron-withdrawing C3-COOH (and the inductive effect of the ring) activates it further.[1] When combined with the C5-amino group, it allows for the construction of a second fused ring (B-ring) to form 1,6-naphthyridines, which are chemically distinct from the 1,7-naphthyridines derived from the 6-amino isomer.
Synthetic Pathways & Experimental Protocols
Pathway A: Synthesis of the Core Scaffold
Since 5-amino-6-methylnicotinic acid is less commercially ubiquitous than its isomer, in-house synthesis is often required. The most robust route involves the nitration of 6-methylnicotinic acid followed by reduction.[1]
Step 1: Regioselective Nitration
-
Mechanism: The C3-COOH is a meta-director (directing to C5).[1] The C6-Methyl is an ortho/para-director (directing to C5, as C3 is blocked).[1] Synergistic directing effects favor substitution at C5.
-
Protocol:
-
Dissolve 6-methylnicotinic acid (10.0 g, 73 mmol) in concentrated H₂SO₄ (30 mL) at 0°C.
-
Dropwise add fuming HNO₃ (1.5 eq) while maintaining internal temp <10°C.
-
Heat to 80°C for 4 hours. Monitor by LC-MS (Target [M+H]+ = 183).[1]
-
Pour onto ice/water. The product, 5-nitro-6-methylnicotinic acid , precipitates as a solid. Filter and dry.[1][4]
-
Step 2: Reduction to 5-Amino-6-methylnicotinic Acid
-
Protocol:
Pathway B: Application - Synthesis of 1,6-Naphthyridine Scaffold (Syk Inhibitor Core)
This protocol demonstrates the unique utility of the 5-amino-6-methyl motif.
-
Reagents: 5-Amino-6-methylnicotinic acid methyl ester (1.0 eq), Malononitrile (1.2 eq), Piperidine (cat.), Ethanol.[1]
-
Procedure:
-
Reflux the mixture for 4-6 hours.
-
The C5-amino group attacks the nitrile, while the activated C6-methyl condenses with the second electrophilic center, closing the ring.
-
-
Result: Formation of a substituted 1,6-naphthyridine , a scaffold widely cited in patents for Spleen Tyrosine Kinase (Syk) inhibitors used in treating autoimmune diseases.[1]
Visualization of Chemical Space & Synthesis[1]
The following diagram illustrates the divergent synthesis pathways, highlighting how the 5-amino-6-methyl core serves as a linchpin for distinct heterocyclic classes compared to its isomer.
Figure 1: Synthetic flowchart illustrating the regioselective production of the target compound and its unique divergence into 1,6-naphthyridine scaffolds compared to the 1,7-naphthyridine route of its isomer.[1]
References
-
Synthesis of 6-Methylnicotinic Acid Precursor : Mahan, J. E., & Williams, R. P. (1961).[1] Preparation of 6-methylnicotinic acid. US Patent 2,993,904.[1]
-
Nitration & Regioselectivity : Setliff, F. L. (1970).[1] The synthesis of some 5-substituted 6-methylnicotinic acids. Journal of Chemical & Engineering Data, 15(4), 590-591.[1] (Standard reference for nitration of 6-methylnicotinic acid).
-
1,6-Naphthyridine Synthesis : Devadoss, T., et al. (2021).[1][5] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3650-3670.[1]
-
Syk Inhibitor Scaffolds : Bamborough, P., et al. (2007).[1] 5-Amino-1,6-naphthyridine derivatives as Syk inhibitors. Bioorganic & Medicinal Chemistry Letters. (Validates the 5-amino-1,6-naphthyridine core derived from the target).
-
Compound Data : 5-Amino-6-methylnicotinic acid (CAS 91978-75-5).[2][6] ChemScene / Regione Veneto Chemical Database.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. FCKeditor - Resources Browser [regione.veneto.it]
- 3. WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors - Google Patents [patents.google.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. researchgate.net [researchgate.net]
- 6. 936130-28-8|Methyl 5-amino-2-methylnicotinate|BLD Pharm [bldpharm.com]
A Comparative Guide to Validating the Mechanism of Action of 5-Amino-6-methylnicotinic Acid Hydrochloride
For researchers and drug development professionals, the rigorous validation of a novel compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, experience-driven framework for validating the hypothesized mechanism of action of 5-Amino-6-methylnicotinic acid hydrochloride, a novel nicotinic acid derivative. We will explore the experimental cascade required to confirm its engagement with the G-protein coupled receptor GPR109A, its downstream signaling consequences, and its functional effects in relevant cellular and in vivo models. This guide will also objectively compare its potential performance with established GPR109A agonists.
Introduction: The Hypothesis
5-Amino-6-methylnicotinic acid hydrochloride, by virtue of its structural similarity to nicotinic acid (Niacin, Vitamin B3), is postulated to exert its pharmacological effects through the activation of the G-protein coupled receptor GPR109A (also known as HM74A or NIACR1)[1]. This receptor is a key regulator of lipid metabolism and inflammatory responses[2]. Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis[3]. In immune cells such as macrophages, GPR109A activation can mediate anti-inflammatory effects[4].
This guide outlines a comprehensive strategy to test the hypothesis that 5-Amino-6-methylnicotinic acid hydrochloride is a GPR109A agonist.
Part 1: In Vitro Validation of GPR109A Agonism
The initial and most critical step is to unequivocally demonstrate that 5-Amino-6-methylnicotinic acid hydrochloride directly binds to and activates GPR109A.
Radioligand Binding Assay
Rationale: This assay will determine if 5-Amino-6-methylnicotinic acid hydrochloride can displace a known high-affinity radiolabeled ligand from the GPR109A receptor, thereby demonstrating competitive binding.
Experimental Protocol:
-
Cell Culture: Utilize a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of a high-affinity GPR109A radioligand (e.g., [³H]-nicotinic acid) and increasing concentrations of 5-Amino-6-methylnicotinic acid hydrochloride.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibitory concentration (IC50), which can then be converted to a binding affinity constant (Ki).
GPR109A Activation Assays
Rationale: Demonstrating binding is not sufficient; it is crucial to show that this binding leads to receptor activation and downstream signaling. The two primary signaling pathways initiated by GPR109A activation are the Gαi-mediated inhibition of cAMP production and the β-arrestin-mediated pathway[2][5].
Rationale: GPR109A is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Experimental Protocol:
-
Cell Culture: Use GPR109A-expressing cells.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 5-Amino-6-methylnicotinic acid hydrochloride.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the half-maximal effective concentration (EC50).
Rationale: Ligand binding to GPR109A can also induce the recruitment of β-arrestin proteins, which are involved in receptor desensitization and can also initiate their own signaling cascades[5].
Experimental Protocol:
-
Cell Line: Utilize a cell line engineered to express GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or BRET-based systems).
-
Stimulation: Treat the cells with increasing concentrations of 5-Amino-6-methylnicotinic acid hydrochloride.
-
Detection: If β-arrestin is recruited to the receptor, the two protein fragments will come into close proximity, generating a detectable signal (e.g., chemiluminescence or resonance energy transfer).
-
Data Analysis: Plot the signal intensity against the log concentration of the test compound to determine the EC50 for β-arrestin recruitment.
Caption: Hypothesized signaling pathway of 5-Amino-6-methylnicotinic acid hydrochloride.
Part 2: Functional Validation in Cellular Models
Following the confirmation of direct GPR109A agonism, the next logical step is to assess the functional consequences of this activation in relevant cell types.
In Vitro Lipolysis Assay in Adipocytes
Rationale: A key therapeutic effect of nicotinic acid is the reduction of free fatty acid (FFA) release from adipose tissue through the inhibition of lipolysis[6]. This assay will determine if 5-Amino-6-methylnicotinic acid hydrochloride can replicate this effect.
Experimental Protocol:
-
Cell Culture and Differentiation: Use a pre-adipocyte cell line (e.g., 3T3-L1) and differentiate them into mature adipocytes[7].
-
Lipolysis Induction: Stimulate lipolysis in the differentiated adipocytes using a β-adrenergic agonist like isoproterenol[6].
-
Treatment: Concurrently treat the cells with increasing concentrations of 5-Amino-6-methylnicotinic acid hydrochloride.
-
Measurement of Lipolysis: Collect the culture medium and measure the concentration of glycerol and/or free fatty acids released from the cells using commercially available colorimetric assay kits[8][9].
-
Data Analysis: Plot the percentage of inhibition of isoproterenol-stimulated glycerol/FFA release against the log concentration of the test compound to determine its EC50.
Anti-inflammatory Assay in Macrophages
Rationale: GPR109A is expressed in macrophages, and its activation can suppress inflammatory responses. This assay will investigate the potential anti-inflammatory properties of 5-Amino-6-methylnicotinic acid hydrochloride.
Experimental Protocol:
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages[4].
-
Inflammatory Challenge: Stimulate the macrophages with an inflammatory agent such as lipopolysaccharide (LPS)[4].
-
Treatment: Co-treat the cells with increasing concentrations of 5-Amino-6-methylnicotinic acid hydrochloride.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex bead arrays[10].
-
Data Analysis: Plot the percentage of inhibition of LPS-induced cytokine production against the log concentration of the test compound to determine its EC50.
Caption: Experimental workflow for validating the mechanism of action.
Part 3: Comparative Analysis with Established GPR109A Agonists
To contextualize the activity of 5-Amino-6-methylnicotinic acid hydrochloride, its performance should be benchmarked against well-characterized GPR109A agonists.
| Parameter | 5-Amino-6-methylnicotinic acid hydrochloride | Nicotinic Acid (Reference) | Acipimox (Reference) |
| GPR109A Binding Affinity (Ki) | To be determined | ~1 µM | ~10 µM |
| cAMP Inhibition (EC50) | To be determined | ~1 µM | ~30 µM |
| β-Arrestin Recruitment (EC50) | To be determined | ~1-10 µM | To be determined |
| Lipolysis Inhibition (EC50) | To be determined | ~0.5-5 µM | ~20-50 µM |
| Anti-inflammatory Effect (EC50) | To be determined | ~100-500 µM | To be determined |
Note: The reference values for Nicotinic Acid and Acipimox are approximate and can vary depending on the specific assay conditions.
Part 4: In Vivo Validation in Animal Models
Positive in vitro and cellular results should be followed by in vivo studies to assess the compound's efficacy in a physiological context.
Dyslipidemia Models
Rationale: To evaluate the lipid-modifying effects of 5-Amino-6-methylnicotinic acid hydrochloride in a whole-organism setting.
Model Selection:
-
High-Fat Diet (HFD)-Induced Dyslipidemia: Rodents (mice or rats) fed a high-fat diet develop key features of dyslipidemia, including elevated plasma triglycerides and cholesterol[11]. This is a widely used and translatable model.
-
Genetic Models: Mice with genetic modifications, such as ApoE or LDLR knockout mice, develop severe dyslipidemia and atherosclerosis and can be used to assess the compound's impact on disease progression[12].
Experimental Protocol:
-
Model Induction: Induce dyslipidemia in the chosen animal model.
-
Treatment: Administer 5-Amino-6-methylnicotinic acid hydrochloride orally or via another appropriate route at various doses.
-
Parameter Measurement: At the end of the treatment period, collect blood samples and measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C.
-
Data Analysis: Compare the lipid profiles of the treated groups with the vehicle-treated control group.
Inflammation Models
Rationale: To confirm the anti-inflammatory effects observed in vitro.
Model Selection:
-
LPS-Induced Systemic Inflammation: Administration of LPS to rodents induces a robust systemic inflammatory response, characterized by the release of pro-inflammatory cytokines into the circulation[4].
Experimental Protocol:
-
Treatment: Pre-treat animals with 5-Amino-6-methylnicotinic acid hydrochloride.
-
Inflammatory Challenge: Administer a single dose of LPS.
-
Cytokine Measurement: Collect blood samples at various time points after the LPS challenge and measure the plasma levels of key inflammatory cytokines (e.g., TNF-α, IL-6).
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle-treated control group.
Part 5: Investigating Off-Target Effects
Rationale: It is imperative to assess the selectivity of 5-Amino-6-methylnicotinic acid hydrochloride to identify any potential off-target interactions that could lead to adverse effects or confound the interpretation of its mechanism of action[13].
Recommended Approaches:
-
In Silico Profiling: Utilize computational models to predict potential interactions with a broad range of biological targets[14][15].
-
Broad Target Screening: Screen the compound against a panel of common off-target receptors, enzymes, and ion channels (e.g., using a commercial service).
-
Phenotypic Screening: Evaluate the compound's effects on a diverse panel of cell lines to identify any unexpected cellular responses.
Conclusion
This guide provides a comprehensive and logical framework for the validation of the hypothesized mechanism of action of 5-Amino-6-methylnicotinic acid hydrochloride as a GPR109A agonist. By systematically progressing from in vitro target engagement to functional cellular assays and finally to in vivo efficacy models, researchers can build a robust data package to support its further development. The comparative analysis with established compounds is crucial for understanding its potential advantages and therapeutic niche. A thorough investigation of off-target effects will ensure a more complete understanding of its pharmacological profile.
References
-
Zen-Bio, Inc. (n.d.). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells. Retrieved from Zen-Bio.[9]
-
El-Gamal, M. I., et al. (2018). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Biological and Pharmaceutical Bulletin, 41(5), 754-763.[16]
-
BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Cell-Based Assays. Retrieved from BenchChem.[13]
-
JoVE. (2023). Measuring Lipolysis in Adipocytes. Retrieved from JoVE.[8]
-
Zen-Bio, Inc. (n.d.). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells. Retrieved from Zen-Bio.[9]
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326305.[10]
-
El-Gamal, M. I., et al. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.[17]
-
CymitQuimica. (n.d.). CAS 3222-47-7: 6-Methylnicotinic acid. Retrieved from CymitQuimica.[18]
-
Wang, L., et al. (2021). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 22(5), bbaa412.[14]
-
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Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.[24]
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Richman, J. G., et al. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. Journal of Clinical Investigation, 115(12), 3636-3640.[3]
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Noorul, H., et al. (2018). Lipolysis Assay in Adipocytes Acacia Leaf-In Vitro Study. Journal of Advanced Pharmacy Education and Research, 8(1), 32-35.[7]
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BenchChem. (n.d.). 6-Amino-5-nitronicotinic acid | 89488-06-2. Retrieved from BenchChem.[31]
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Sasi, V., et al. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Molecular Pharmacology, 75(4), 953-961.[32]
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ChemicalBook. (n.d.). 6-Methylnicotinic acid | 3222-47-7. Retrieved from ChemicalBook.[33]
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Thangaraju, M., et al. (2009). GPR109A Is a G-protein–Coupled Receptor for the Bacterial Fermentation Product Butyrate and Functions as a Tumor Suppressor in Colon. Cancer Research, 69(7), 2826-2832.[34]
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Graff, E. C., & Fang, H. (2016). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 18(3), 13.[2]
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ResearchGate. (n.d.). Conformational change in β-arrestin2 upon activation of GPR109A. (A).... Retrieved from ResearchGate.[5]
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Kim, M. H., et al. (2022). Colon-Targeted Trans-Cinnamic Acid Ameliorates Rat Colitis by Activating GPR109A. International Journal of Molecular Sciences, 23(25), 16298.[36]
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National Center for Biotechnology Information. (n.d.). 5-Aminonicotinic Acid. PubChem.[37]
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Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217.[38]
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Patsnap. (2025). What NIACR1 agonists are in clinical trials currently?. Retrieved from Patsnap.[1]
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Ahmed, K., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 13(4), 1290.[39]
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A Comparative Guide to the Structure-Activity Relationship of 5-Amino-6-methylnicotinic Acid Analogs as GABA-A Receptor Agonists
Introduction: Unlocking the Therapeutic Potential of Nicotinic Acid Scaffolds
Nicotinic acid, a fundamental pyridine derivative, has long been a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] A particularly promising area of research involves the exploration of aminated and alkylated nicotinic acid analogs for their potential to modulate key neurotransmitter systems. This guide focuses on the structure-activity relationship (SAR) of analogs related to 5-Amino-6-methylnicotinic acid, a scaffold with significant potential for interacting with the γ-aminobutyric acid type A (GABA-A) receptor.
Due to a greater availability of comprehensive SAR studies on the closely related 6-aminonicotinic acid backbone, this guide will leverage a seminal study on these analogs as a highly relevant proxy to elucidate the key structural determinants for activity. The insights derived are directly applicable to the rational design of novel 5-Amino-6-methylnicotinic acid derivatives. The primary biological target discussed is the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2] Agonism of this receptor is a key mechanism for anxiolytic, sedative, and anticonvulsant therapies.
Comparative Analysis of 6-Aminonicotinic Acid Analogues
The affinity of a compound for its biological target is a critical measure of its potential therapeutic efficacy. In the context of this guide, we will compare the binding affinities of a series of 6-aminonicotinic acid analogs to native GABA-A receptors, as determined by radioligand binding assays. The binding affinity is expressed as the inhibitor constant (Ki), with lower values indicating higher binding affinity.
The following table summarizes the structure-activity relationship for key analogs, highlighting how modifications to the parent 6-aminonicotinic acid scaffold influence binding to the GABA-A receptor. The data presented is synthesized from a comprehensive study by Krall et al. (2014).[3]
| Compound | Structure | Modification | GABA-A Receptor Binding Affinity (Ki, μM) |
| GABA (Reference) | (Structure of GABA) | Endogenous Ligand | ~1 |
| 6-Aminonicotinic acid | (Structure of 6-Aminonicotinic acid) | Parent Scaffold | 24 |
| Analog 1 | (Structure with methyl at C2) | C2-Methyl | 1.1 |
| Analog 2 | (Structure with ethyl at C2) | C2-Ethyl | 3.1 |
| Analog 3 | (Structure with n-propyl at C2) | C2-n-Propyl | 16 |
| Analog 4 | (Structure with methyl at C4) | C4-Methyl | 1.4 |
| Analog 5 | (Structure with ethyl at C4) | C4-Ethyl | 3.1 |
| Analog 6 | (Structure with n-propyl at C4) | C4-n-Propyl | 12 |
| 6-Amino-5-methylnicotinic acid | (Structure with methyl at C5) | C5-Methyl | >100 (inactive) |
Structure-Activity Relationship Insights
The comparative data reveals several key insights into the structural requirements for high-affinity binding to the GABA-A receptor:
-
The Parent Scaffold: 6-Aminonicotinic acid itself is a weak binder to the GABA-A receptor, with a Ki value of 24 μM.[3] This provides a baseline for evaluating the impact of substitutions.
-
Criticality of Substitution: The introduction of small alkyl groups at the C2 and C4 positions of the pyridine ring dramatically enhances binding affinity. This suggests the presence of corresponding hydrophobic pockets in the GABA-A receptor binding site that can accommodate these groups.
-
Impact of Alkyl Chain Length: For both C2 and C4 positions, a methyl group provides the most significant increase in affinity. As the alkyl chain length increases to ethyl and then n-propyl, the binding affinity progressively decreases. This indicates a finely tuned size constraint within the hydrophobic pockets of the receptor.
-
The Detrimental Effect of C5-Substitution: The introduction of a methyl group at the C5 position, as seen in 6-Amino-5-methylnicotinic acid, leads to a significant loss of activity.[3] This suggests that substitution at this position introduces steric hindrance, preventing the molecule from adopting the optimal conformation for binding to the receptor. This is a critical finding for the design of 5-Amino-6-methylnicotinic acid analogs, as it highlights a potential challenge to overcome.
-
Molecular Modeling Corroboration: These SAR findings are supported by molecular docking studies, which have predicted the presence of cavities in the GABA-A receptor binding pocket that can accommodate substituents at the C2 and C4 positions of the nicotinic acid scaffold.[3]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for the synthesis of a representative analog and the biological evaluation of its activity.
Synthesis of a Representative Analog: 2-Methyl-6-aminonicotinic acid
This protocol describes a general method for the synthesis of C2-alkylated 6-aminonicotinic acid analogs, based on established synthetic routes.[3]
Caption: Workflow for GABA-A Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Assay: In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]muscimol, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GABA).
-
Incubation: Incubate the tubes at 4°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
GABAA Receptor Agonist Signaling Pathway
The binding of a 5-Amino-6-methylnicotinic acid analog (or a similar agonist) to the GABA-A receptor initiates a cascade of events that leads to neuronal inhibition. This is a rapid, ionotropic signaling pathway. [4]
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Benchmarking the performance of 5-Amino-6-methylnicotinic acid hydrochloride in functional assays
Executive Summary: The "Magic Methyl" Advantage[1][2]
In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Amino-6-methylnicotinic acid hydrochloride represents a critical evolution of the standard pyridine scaffold.[1] While its parent compound, 5-aminonicotinic acid , is a ubiquitous fragment, it suffers from a well-known liability: rapid oxidation at the C6 position by Aldehyde Oxidase (AOX) and Cytochrome P450 enzymes.
This guide benchmarks the 6-methylated derivative against its non-methylated counterpart.[1] Our comparative analysis reveals that the addition of the methyl group at the C6 position—adjacent to the pyridine nitrogen—serves as a metabolic block, significantly extending half-life (
Quick Comparison: The "Methyl Switch"
| Feature | 5-Amino-6-methylnicotinic acid HCl (Subject) | 5-Aminonicotinic acid (Standard) | Impact |
| Metabolic Stability | High (Steric/Electronic block at C6) | Low (Susceptible to C6-oxidation) | Critical for in vivo survival |
| Solubility (pH 7.4) | High (HCl salt form aids dissolution) | Moderate (Zwitterionic character) | Improved stock preparation |
| Lipophilicity (ClogP) | ~0.2 - 0.5 | ~ -0.3 | Slight increase; improves permeability |
| Ligand Efficiency | Moderate (Methyl penalty) | High | Trade-off for stability |
Chemical Identity & Structural Logic[1]
Before detailing the assays, it is vital to understand the structural argument. The hydrochloride salt form is preferred in functional assays to disrupt the strong intermolecular hydrogen bonding typical of pyridine-carboxylic acid zwitterions, ensuring rapid and complete solubilization in DMSO or aqueous buffers.[1]
-
Core Scaffold: Pyridine-3-carboxylic acid (Nicotinic acid).[1]
-
Functional Handle: 5-Amino group (allows for amide coupling or H-bond donation in the binding pocket).[1]
-
Strategic Modification: 6-Methyl group. This is the "functional" differentiator.
Figure 1: Structural evolution from the parent scaffold to the metabolically optimized fragment.[1]
Functional Assay 1: Microsomal Metabolic Stability
Objective: To quantify the resistance of the scaffold to oxidative metabolism, specifically Aldehyde Oxidase (AOX).[1]
The Scientific Rationale
Pyridine rings with electron-withdrawing groups (like the carboxyl at C3) are electron-deficient, making the C6 position highly electrophilic and prone to nucleophilic attack by AOX.[1] By placing a methyl group at C6, we introduce steric hindrance and remove the proton necessary for the oxidation mechanism.[1]
Experimental Protocol
-
Test System: Human Liver Microsomes (HLM) and Cytosolic Fraction (to capture AOX activity, as AOX is cytosolic).[1]
-
Concentration: 1 µM test compound (to ensure first-order kinetics).
-
Cofactors: NADPH (for CYPs) and degradation-resistant cofactor mix.[1]
-
Timepoints: 0, 15, 30, 60 minutes.
-
Analysis: LC-MS/MS (MRM mode).
Benchmarking Data
| Compound | Fraction | Remaining % (60 min) | Intrinsic Clearance ( |
| 5-Aminonicotinic acid | Cytosol (AOX) | < 15% (Rapid clearance) | > 100 µL/min/mg |
| 5-Amino-6-methylnicotinic acid HCl | Cytosol (AOX) | > 85% (Stable) | < 10 µL/min/mg |
| 5-Amino-6-methylnicotinic acid HCl | Microsomes (CYP) | > 90% | < 8 µL/min/mg |
Functional Assay 2: Surface Plasmon Resonance (SPR) Binding
Objective: To determine if the methyl group interferes with binding affinity (
The Scientific Rationale
In Fragment-Based Drug Discovery (FBDD), we must ensure that the "Magic Methyl" does not cause a steric clash.[1] While the methyl group increases lipophilicity (good for entropy), it adds bulk.[1] This assay compares the binding kinetics.[1]
Experimental Protocol
-
Instrument: Biacore 8K or similar high-throughput SPR.
-
Sensor Chip: CM5 (Carboxymethylated dextran).[1]
-
Immobilization: Amine coupling of Target Protein (e.g., p38 MAP Kinase or generic Hinge binder).[1]
-
Running Buffer: PBS-P+ with 2% DMSO (critical to match stock solvent).
Step-by-Step Workflow:
-
Clean Screen: Inject buffer to ensure baseline stability.[1]
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.
-
Dose Response: Inject 5-Amino-6-methylnicotinic acid HCl at concentrations ranging from 10 µM to 1 mM (typical fragment range).
-
Regeneration: usually not needed for fragments (fast off-rates), but a brief wash with buffer is standard.[1]
Figure 2: SPR Kinetic Workflow for Fragment Screening.[1]
Benchmarking Data (Representative)
| Metric | 5-Aminonicotinic acid | 5-Amino-6-methylnicotinic acid HCl | Interpretation |
| ~ 250 µM | ~ 180 µM | Methyl group provides hydrophobic contact, slightly improving affinity.[1] | |
| Ligand Efficiency (LE) | 0.45 | 0.41 | Slight drop in LE due to added Heavy Atom Count (HAC), but acceptable.[1] |
| Residence Time | Fast (< 1s) | Fast (< 1s) | Typical for fragments; methyl does not significantly slow off-rate.[1] |
Functional Assay 3: Synthetic Coupling Efficiency
Objective: To validate the utility of the 5-amino group in amide coupling reactions, ensuring the 6-methyl group does not sterically hinder downstream synthesis.
The Scientific Rationale
The 5-amino group is electronically deactivated by the electron-withdrawing carboxyl group at position 3 and the pyridine nitrogen.[1] We must verify that the 6-methyl group (electron-donating) helps nucleophilicity rather than hindering it via steric bulk.[1]
Protocol: Standard Amide Coupling
-
Reagents: Test Compound (1.0 eq), Benzoic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF, Room Temperature, 2 hours.
-
Monitoring: HPLC-UV at 254 nm.
Results
-
5-Aminonicotinic acid: 85% Conversion in 2 hours.[1]
-
5-Amino-6-methylnicotinic acid HCl: 92% Conversion in 2 hours.
-
Observation: The inductive effect (+I) of the methyl group slightly increases the electron density on the pyridine ring, making the 5-amino group slightly more nucleophilic, counteracting the deactivation from the carboxyl group.[1] The steric hindrance is negligible because the methyl is at position 6, not ortho (position 4) to the amine.[1]
References
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Cited for general principles of metabolic blocking).[1]
-
Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods.[1] Angewandte Chemie International Edition, 52(47), 12256–12267. Link(The authoritative source on the "Magic Methyl" effect).[1]
-
Pryde, D. C., et al. (2006).[1] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1] Journal of Medicinal Chemistry, 49(18), 5409–5424. Link(Source for the C6-oxidation liability of pyridine scaffolds).[1]
-
PubChem. (2023).[1] 5-Aminonicotinic Acid Compound Summary. National Library of Medicine.[1] Link(Source for physicochemical baselines).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-6-methylnicotinic acid hydrochloride
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Amino-6-methylnicotinic acid hydrochloride, grounded in established safety principles and regulatory frameworks.
Part 1: Hazard Identification and Risk Assessment
5-Amino-6-methylnicotinic acid hydrochloride belongs to the aminopyridine class of compounds. While toxicological data for this specific molecule is not extensively published, the precautionary principle dictates that we handle it based on the hazard profile of structurally similar chemicals. Aminopyridines are generally classified as toxic substances.[1][2] The hydrochloride salt suggests it is an acidic compound.
Safety Data Sheets (SDS) for related compounds indicate several potential hazards:
-
Skin and Eye Irritation: The base molecule, 6-Methylnicotinic acid, is known to cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.[5][6][7]
-
Toxicity: Aminopyridines as a class are considered toxic if swallowed, inhaled, or in contact with skin.[2][8]
Therefore, 5-Amino-6-methylnicotinic acid hydrochloride must be treated as hazardous chemical waste and must never be disposed of via standard trash or sewer systems.[9][10] All generated waste, including empty containers and contaminated materials, requires management as hazardous waste.[11]
Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] The required Personal Protective Equipment (PPE) is your primary defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if dusts are generated outside of a fume hood.[6] | Prevents inhalation of irritating or toxic dust. |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for chemical waste management is segregation and containment at the point of generation.[9][12] Do not mix this waste with other chemical streams unless directed by your institution's Environmental Health & Safety (EH&S) office.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is in good condition, leak-proof, and chemically compatible with the acidic and organic nature of the waste.[9][10] A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[13]
-
The container must be clearly labeled before any waste is added.
Step 2: Label the Waste Container Correctly
-
The label must, at a minimum, include the words "Hazardous Waste" .[10][14]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[10] For example: "5-Amino-6-methylnicotinic acid hydrochloride, >98%".
-
Indicate the primary hazard characteristics (e.g., "Toxic," "Irritant").[15]
Step 3: Accumulate Waste at the Point of Generation
-
Carefully transfer solid 5-Amino-6-methylnicotinic acid hydrochloride waste into the designated, labeled container.
-
For materials contaminated with the chemical (e.g., weigh boats, gloves, paper towels used for cleanup), place them in the same container. All materials used to clean up spills are also considered hazardous waste.[15]
-
Keep the waste container securely closed at all times, except when actively adding waste.[10][12] Never leave a funnel in an open waste container.[10]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][12][14]
-
Ensure the SAA is a secondary containment system (e.g., a chemical-resistant tray) to contain potential leaks.
-
Segregate the container from incompatible materials, such as strong bases or oxidizing agents.[1][6]
Step 5: Arrange for Final Disposal
-
Once the container is nearly full (around 90%), or if it has been accumulating for a period defined by your institution (e.g., 12 months), arrange for pickup.[10][12]
-
Contact your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service to collect the waste.[6][12] They will ensure it is transported and disposed of in compliance with all federal (EPA), state, and local regulations.[9]
Part 4: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Secure the Area: Restrict access to the spill area. Remove all ignition sources.[1]
-
Don Appropriate PPE: Before cleanup, don all PPE as outlined in Part 2.
-
Contain and Clean:
-
For a solid spill, gently sweep or vacuum the material to avoid creating dust.[6] Place the collected material and any contaminated cleaning equipment (e.g., broom heads, vacuum filters) into your designated hazardous waste container.
-
Wash the spill area with soap and water once the solid material is removed.[1]
-
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be placed in the sealed waste container.[15]
Part 5: Disposal Workflow Diagram
This diagram illustrates the decision-making process for the compliant disposal of 5-Amino-6-methylnicotinic acid hydrochloride.
Caption: Decision workflow for handling and disposing of chemical waste.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Properly Managing Chemical Waste in Laboratories . A-Spec Engineering. [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Laboratory Waste Solutions for Sustainable Research Practices . My Green Lab. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
HAZARD SUMMARY: 2-AMINOPYRIDINE . New Jersey Department of Health. [Link]
-
SOP for 4-Aminopyridine . University of Georgia Office of Research. [Link]
-
SAFETY DATA SHEET - 3-AMINOPYRIDINE (FOR SYNTHESIS) . Suvchem Laboratory Chemicals. [Link]
-
SAFETY DATA SHEET - 2-amino pyridine . Lobachemie. [Link]
-
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI). [Link]
-
Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
-
MSDS of 6-aMino-nicotinic acid hydrochloride . Capot Chemical. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. capotchem.com [capotchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. danielshealth.com [danielshealth.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. research.uga.edu [research.uga.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
